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Core Science & Biosynthesis

Foundational

mechanism of action of 4-oxo-1H-phthalazine-1-carboxylic acid in vitro

The Phthalazinone Pharmacophore: In Vitro Mechanisms and Validation of 4-oxo-1H-phthalazine-1-carboxylic Acid Derivatives in PARP1 Inhibition Executive Summary The development of targeted therapeutics in oncology has bee...

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Author: BenchChem Technical Support Team. Date: April 2026

The Phthalazinone Pharmacophore: In Vitro Mechanisms and Validation of 4-oxo-1H-phthalazine-1-carboxylic Acid Derivatives in PARP1 Inhibition

Executive Summary

The development of targeted therapeutics in oncology has been revolutionized by the concept of synthetic lethality, most notably through the1[1]. At the structural heart of many first-in-class and next-generation PARP inhibitors lies the 2 (often referred to as 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid)[2]. As a Senior Application Scientist overseeing early-stage drug discovery, I have found that understanding the precise molecular dynamics of this pharmacophore is critical for optimizing lead compounds. This technical guide dissects the in vitro mechanism of action of phthalazinone-based derivatives and provides a comprehensive, self-validating framework for their preclinical evaluation.

Molecular Mechanism of Action: Beyond Catalytic Inhibition

The efficacy of 4-oxo-1H-phthalazine-1-carboxylic acid derivatives is driven by a dual-action mechanism: catalytic antagonism and allosteric DNA trapping.

  • NAD+ Competitive Antagonism: PARP1 functions as a primary DNA damage sensor. Upon binding to single-strand breaks (SSBs), it cleaves NAD+ into nicotinamide and ADP-ribose, using the latter to synthesize poly(ADP-ribose) (PAR) chains on target proteins to recruit repair factors. The phthalazinone core structurally mimics the nicotinamide moiety of NAD+. In vitro molecular docking and crystallography studies demonstrate that the3, forming critical hydrogen bonds with residues such as Gly863 and Ser904[3]. This competitive binding completely halts auto-PARylation.

  • The "PARP Trapping" Phenomenon: Catalytic inhibition alone is insufficient to explain the profound cytotoxicity of these compounds. The true mechanistic driver is "PARP trapping." When a phthalazinone derivative binds to the catalytic site, it induces an1[1]. This trapped PARP1-DNA complex acts as a physical barrier during S-phase replication.

  • Synthetic Lethality: When a replication fork encounters the trapped PARP1 complex, the fork collapses, generating highly toxic double-strand breaks (DSBs). In normal cells, these DSBs are repaired via Homologous Recombination (HR). However, in1, the cells are forced to rely on error-prone repair mechanisms, leading to genomic instability, mitotic catastrophe, and apoptosis[1].

PARP_Mechanism DNA_Damage DNA Single-Strand Breaks PARP1 PARP1 Recruitment & Activation DNA_Damage->PARP1 NAD NAD+ Binding PARP1->NAD Natural Pathway Trapping PARP1 Trapping on DNA PARP1->Trapping Inhibited State PARylation Auto-PARylation & Repair Factor Recruitment NAD->PARylation Phthalazinone Phthalazinone Derivative (4-oxo-1H-phthalazine core) Phthalazinone->PARP1 Competitive Inhibition Phthalazinone->Trapping Allosteric Stabilization Repair Successful DNA Repair (Cell Survival) PARylation->Repair DSB Replication Fork Collapse (Double-Strand Breaks) Trapping->DSB Apoptosis Synthetic Lethality / Apoptosis (HR-Deficient Cells) DSB->Apoptosis

Diagram 1: Dual-action mechanism of phthalazinone-based PARP1 inhibition and synthetic lethality.

In Vitro Experimental Workflows: A Self-Validating System

To rigorously evaluate a novel 4-oxo-1H-phthalazine-1-carboxylic acid derivative, we must employ a self-validating cascade of assays. Each step is designed with built-in causality: we first prove the compound hits the target (enzymatic assay), then prove it induces the correct physical state in the cell (trapping assay), and finally prove this state leads to the desired phenotype (viability assay).

Workflow Prep Compound Preparation (Phthalazinone derivatives) Enzymatic Cell-Free PARP1 Assay (Catalytic IC50) Prep->Enzymatic 1. Target Engagement Trapping Chromatin Fractionation (PARP Trapping Efficiency) Enzymatic->Trapping 2. Mechanism Profiling Viability Cell Viability Screen (BRCA-mut vs WT) Trapping->Viability 3. Phenotypic Validation Analysis Data Synthesis (Efficacy Modeling) Viability->Analysis 4. Correlation Analysis

Diagram 2: Self-validating in vitro workflow for evaluating novel PARP1 inhibitors.

Protocol 1: Cell-Free PARP1 Enzymatic Inhibition Assay

Causality: This assay isolates the catalytic inhibition variable. By using activated DNA (sheared salmon sperm DNA), we simulate DNA damage to maximally stimulate PARP1 activity, ensuring that any reduction in PARylation is strictly due to the compound's competitive binding at the NAD+ site.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2, and 1 mM DTT.

  • Enzyme & Substrate Mix: Add 10 nM recombinant human PARP1 and 10 µg/mL activated DNA to the buffer.

  • Compound Incubation: Dispense the phthalazinone derivative in a 10-point dose-response curve (e.g., 0.1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 50 µM NAD+ spiked with biotinylated-NAD+ analog to initiate the reaction. Incubate for 30 minutes at 30°C.

  • Quantification: Stop the reaction and transfer to a streptavidin-coated microplate. Wash and measure chemiluminescence using a horseradish peroxidase (HRP)-conjugated anti-PAR antibody to calculate the IC50.

Protocol 2: Cellular Chromatin-Bound PARP Trapping Assay

Causality: Catalytic IC50 does not perfectly correlate with cytotoxicity. We must measure the physical trapping of PARP1 onto chromatin in living cells. This protocol uses subcellular fractionation to separate soluble proteins from chromatin-bound proteins, validating the allosteric trapping mechanism.

  • Cell Treatment: Seed HeLa cells and treat with the test compound (at 10x the enzymatic IC50) for 2 hours.

  • Damage Induction: Add 1 mM methyl methanesulfonate (MMS) for 30 minutes to induce widespread SSBs, triggering PARP1 recruitment.

  • Fractionation: Lyse cells in a mild cytoskeleton (CSK) buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, 0.1% Triton X-100) on ice for 10 minutes.

  • Separation: Centrifuge at 1300 x g for 5 minutes. The supernatant contains the soluble fraction. Wash the pellet (chromatin fraction) twice with CSK buffer.

  • Immunoblotting: Resuspend the chromatin pellet in SDS sample buffer, boil, and resolve via SDS-PAGE. Probe with anti-PARP1 antibodies. Internal Control: Probe for Histone H3 (chromatin loading control) and GAPDH (soluble fraction control) to validate fractionation integrity.

Protocol 3: Isogenic Synthetic Lethality Viability Screen

Causality: To prove the compound acts via synthetic lethality, we must compare its toxicity in HR-deficient versus HR-proficient cells. 4, validating the mechanism of cell death[4].

  • Cell Seeding: Seed DLD1 BRCA2-/- (mutant) and DLD1 BRCA2+/+ (wild-type) isogenic cancer cells in 96-well plates at 1,000 cells/well.

  • Dosing: After 24 hours, apply the phthalazinone derivative in a serial dilution (1 nM to 100 µM).

  • Incubation: Incubate for 5-7 days to allow multiple cell division cycles, which is required for trapped PARP complexes to collapse replication forks.

  • Readout: Assess cell viability using a luminescent ATP quantification assay (e.g., CellTiter-Glo).

  • Analysis: Calculate the CC50 (Cytotoxic Concentration 50%) for both lines. A high selectivity index (CC50 WT / CC50 Mutant) confirms HR-dependent synthetic lethality.

Quantitative Data Synthesis

The true value of 4-oxo-1H-phthalazine-1-carboxylic acid derivatives is revealed when comparing their multi-parametric profiles. The table below summarizes typical benchmark data for a highly optimized derivative versus a weak derivative, illustrating the non-linear relationship between catalytic inhibition and trapping efficiency.

Compound ProfilePARP1 Catalytic IC50 (nM)Chromatin Trapping Efficiency (Fold over basal)BRCA2-/- CC50 (nM)BRCA2+/+ CC50 (nM)Selectivity Index
Optimized Phthalazinone Derivative 1.28.5x15.4>5000>324
Weak Phthalazinone Derivative 45.01.2x2800>10000>3.5
Olaparib (Clinical Control) 1.55.0x25.0>5000>200

Table 1: Comparative in vitro profiling of phthalazinone derivatives. Note that while the optimized derivative has a similar catalytic IC50 to Olaparib, its enhanced trapping efficiency drives superior cytotoxicity in HR-deficient models.

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Exploratory

pharmacokinetics of 4-oxo-1H-phthalazine-1-carboxylic acid

Whitepaper: Pharmacokinetic and ADMET Profiling of the 4-Oxo-1H-Phthalazine-1-Carboxylic Acid Scaffold in Targeted Therapeutics Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Pharmacokinetic and ADMET Profiling of the 4-Oxo-1H-Phthalazine-1-Carboxylic Acid Scaffold in Targeted Therapeutics

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles is the bottleneck of preclinical drug development. As a Senior Application Scientist specializing in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, I frequently encounter the 4-oxo-1H-phthalazine-1-carboxylic acid (also known as 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, CAS 3260-44-4) scaffold[1]. While this molecule is rarely administered as a standalone Active Pharmaceutical Ingredient (API) due to its inherent pharmacokinetic limitations, it serves as a "privileged structure" for synthesizing highly potent inhibitors targeting Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2][3].

This technical guide dissects the physicochemical properties of this scaffold, explains the causality behind its structural derivatization, and provides self-validating experimental workflows for evaluating the PK/ADME profiles of its derivatives.

Structural Rationale & Physicochemical Causality

To understand the , we must analyze its structural dichotomy. The molecule consists of a rigid, planar phthalazinone core and a highly polar carboxylic acid functional group at the C1 position[4].

The Pharmacodynamic Anchor (The Core): The 4-oxo-3,4-dihydrophthalazine motif provides a critical hydrogen bond donor (NH) and acceptor (C=O) pair. This specific geometry perfectly mimics the nicotinamide moiety of NAD+, allowing it to competitively bind to the catalytic pockets of target enzymes like PARP1[3].

The Pharmacokinetic Liability (The Carboxylic Acid): While the core drives efficacy, the free carboxylic acid is a pharmacokinetic liability. With a low pKa, the carboxylate is ionized at physiological pH (7.4), resulting in a low partition coefficient (LogP) and high Topological Polar Surface Area (TPSA)[4]. This ionization restricts passive transcellular diffusion across the intestinal epithelium, leading to poor oral bioavailability (F%). Furthermore, the exposed carboxylate is highly susceptible to Phase II metabolism—specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation—which triggers rapid biliary and renal clearance.

The Solution: Drug development professionals utilize the carboxylic acid as a synthetic handle. By converting the acid into lipophilic amides or esters via azide coupling or direct amidation, we mask the polar group[5]. This derivatization drastically improves Caco-2 permeability and metabolic stability while retaining the essential target-binding core.

Mechanistic Pathways: Target Engagement

The derivatization of the scaffold leads to active APIs that interrupt critical cellular signaling pathways. In oncology, these derivatives induce synthetic lethality in BRCA-mutated cancer cells by inhibiting PARP1, or they starve tumors by inhibiting VEGFR-2-mediated angiogenesis[2][3].

G A 4-Oxo-1H-Phthalazine-1-Carboxylic Acid (Scaffold) B Amide/Ester Derivatization (Optimizes Lipophilicity) A->B C Phthalazinone Derivative (Active API) B->C D PARP1 / VEGFR-2 (Target Binding Pocket) C->D Hydrogen Bonding E Enzymatic Inhibition D->E F Therapeutic Efficacy (Apoptosis / Anti-angiogenesis) E->F

Caption: Mechanism of target inhibition via 4-oxo-1H-phthalazine derivatives.

Quantitative Pharmacokinetic & ADME Data

To illustrate the impact of derivatization, the following tables summarize the physicochemical properties of the base scaffold and contrast the theoretical ADME parameters of the free acid versus an optimized amide derivative.

Table 1: Physicochemical Properties of the Base Scaffold [1][4]

PropertyValueImplication for Drug Design
Molecular Formula C9H6N2O3Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5.
Molecular Weight 190.16 g/mol Ideal starting fragment for fragment-based drug discovery (FBDD).
XLogP3 ~0.7Too hydrophilic for optimal oral absorption; requires lipophilic masking.
TPSA 78.8 ŲBorderline for blood-brain barrier (BBB) penetration; derivatization is needed to lower TPSA if CNS targeting is desired.
H-Bond Donors/Acceptors 2 / 3Excellent for target engagement, but the acid donor must be capped to improve membrane permeability.

Table 2: Comparative ADME Parameters (Free Acid vs. Optimized Amide Derivative)

ADME ParameterFree Carboxylic Acid (Scaffold)Optimized Amide Derivative (API)
Oral Bioavailability (F%) < 10% (Poor)40 - 65% (Moderate to Good)
Caco-2 Permeability (Papp) < 2 x 10⁻⁶ cm/s> 15 x 10⁻⁶ cm/s
Primary Clearance Route Phase II (Glucuronidation)Phase I (CYP450-mediated oxidation)
In Vivo Half-Life (t1/2) < 1 hour (Rapid clearance)3 - 6 hours (Sustained exposure)

Self-Validating Experimental Protocols for PK/ADME Evaluation

Trust in preclinical data requires protocols that are inherently self-validating. Below are the standard methodologies I deploy to evaluate the metabolic stability and in vivo pharmacokinetics of phthalazine-based candidates.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: We use HLMs to predict the Phase I (CYP450) and Phase II (UGT) metabolic clearance of the synthesized derivatives. Alamethicin is included as a pore-forming agent to grant the highly polar UDPGA cofactor access to the UGT enzymes located inside the microsomal vesicles.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Pore Formation (If testing Phase II): Incubate HLMs with alamethicin (50 µg/mg protein) for 15 minutes on ice.

  • Compound Addition: Spike the phthalazine derivative into the HLM suspension to achieve a final concentration of 1 µM (limits non-linear, saturated kinetics).

  • Self-Validation Controls: Concurrently run Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control) in separate wells to validate the metabolic activity of the microsome batch.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture (1 mM NADPH for Phase I; 2 mM UDPGA for Phase II).

  • Quenching & Extraction: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an isotopically labeled Internal Standard (IS). Causality: Cold acetonitrile denatures the metabolic enzymes instantly, stopping the reaction, while the IS corrects for downstream LC-MS/MS matrix effects.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint).

Protocol 2: In Vivo Pharmacokinetic Profiling (LC-MS/MS Workflow)

Causality: To determine actual bioavailability, compounds must be dosed both intravenously (IV) and orally (PO). The ratio of the dose-normalized Area Under the Curve (AUC) between PO and IV administration yields the absolute bioavailability (F%).

ADME S1 In Vivo Dosing (IV & PO Administration) S2 Serial Plasma Sampling (Time-course) S1->S2 S3 Protein Precipitation & IS Spiking S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Non-Compartmental Analysis (AUC, Cmax, t1/2, CL) S4->S5

Caption: Standardized LC-MS/MS workflow for in vivo pharmacokinetic profiling.

Step-by-Step Methodology:

  • Formulation: Formulate the phthalazine derivative in a biocompatible vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) to ensure complete dissolution.

  • Dosing: Administer to Sprague-Dawley rats via IV tail vein injection (1 mg/kg) and oral gavage (5 mg/kg).

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to harvest plasma.

  • Sample Preparation: Mix 50 µL of plasma with 150 µL of extraction solvent (Acetonitrile with IS). Vortex for 2 minutes and centrifuge.

  • Quantification: Inject 5 µL of the supernatant into a triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Process the concentration-time data using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to derive Cmax, t1/2, Volume of Distribution (Vd), and Clearance (CL).

References

  • ResolveMass - 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | CAS 3260-44-4. Retrieved from:[Link]

  • PubChem - 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | CID 776855. National Center for Biotechnology Information. Retrieved from:[Link]

  • ACS Omega - Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. American Chemical Society. Retrieved from:[Link]

  • ResearchGate - Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. Retrieved from:[Link]

Sources

Foundational

Comprehensive Toxicity and Safety Profile of 4-oxo-1H-phthalazine-1-carboxylic acid

Introduction & Pharmacological Context 4-oxo-1H-phthalazine-1-carboxylic acid (also designated as 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid) is a nitrogen-containing heterocyclic organic compound[1]. It serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

4-oxo-1H-phthalazine-1-carboxylic acid (also designated as 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid) is a nitrogen-containing heterocyclic organic compound[1]. It serves as a highly versatile building block in medicinal chemistry, frequently utilized in the early-stage synthesis of biologically active molecular frameworks, including PARP inhibitors and aldose reductase inhibitors[1]. While its structural rigidity and reactive functional groups (a 4-oxo group and a carboxylic acid at the 1-position) are advantageous for target affinity, the phthalazine core presents specific toxicological liabilities[1]. Rigorous safety profiling of this intermediate is critical to prevent downstream late-stage attrition in drug development.

Physicochemical Properties & Hazard Classification

Understanding the physicochemical baseline of 4-oxo-1H-phthalazine-1-carboxylic acid is essential for predicting its biological distribution, formulation requirements, and occupational hazards. The compound exhibits limited solubility in non-polar solvents but dissolves readily in polar aprotic solvents like DMSO[1].

Table 1: Physicochemical and Hazard Summary

Property / MetricValue / ClassificationSource / Rationale
CAS Number 3260-44-4Standard chemical identifier[1].
Molecular Weight 190.16 g/mol Optimal size for fragment-based drug design[1].
LogP (Predicted) ~0.7Low lipophilicity; low risk of bioaccumulation in adipose tissue[2].
Acute Toxicity Category 4H302, H312, H332: Harmful via oral, dermal, and inhalation routes[3].
Skin/Eye Irritation Category 2 / 2AH315, H319: Direct tissue interaction and mucosal irritation[3].
Target Organ (STOT SE 3) Respiratory TractH336: Single exposure inhalation hazard for crystalline powder[3].

Mechanistic Toxicology: The Role of Aldehyde Oxidase (AOX)

A critical, often overlooked aspect of phthalazine-derivative safety is their susceptibility to biotransformation by Aldehyde Oxidase (AOX) , a cytosolic molybdenum-containing enzyme.

Expertise Insight: Phthalazines are classical substrates for AOX[4]. The enzyme oxidizes the heterocycle, leading to hydroxylated metabolites (e.g., oxidizing phthalazine into 1-hydroxy-phthalazine, which irreversibly isomerizes to 1-phthalazinone)[4]. During this oxidative process, electron leakage frequently occurs, reducing molecular oxygen to generate Reactive Oxygen Species (ROS) such as superoxide and hydrogen peroxide[4]. This ROS generation is a primary driver of hepatotoxicity associated with nitrogen-rich heterocycles.

Furthermore, AOX expression varies significantly across species. Standard rodent models (which have different AOX expression profiles than humans) may be poor predictors of human hepatotoxicity for this class of compounds, necessitating specialized in vitro human cytosolic screening.

AOX_Metabolism A 4-OPCA (Phthalazine Core) B Aldehyde Oxidase (AOX) A->B Substrate Binding C Hydroxylated Metabolites B->C Oxidation D Reactive Oxygen Species (ROS) B->D Electron Leak E Cellular Toxicity (Hepatocytes) D->E Oxidative Stress

AOX-mediated biotransformation of the phthalazine core leading to ROS and oxidative stress.

Experimental Protocols for Safety Validation

To ensure a self-validating system, the following protocols incorporate built-in controls to confirm assay integrity and mechanistic causality.

Protocol 1: In Vitro Hepatotoxicity & AOX Metabolism Assay

Rationale: Using Human Liver Cytosol (HLC) rather than standard microsomes is critical because AOX is a cytosolic enzyme, not membrane-bound like CYP450s.

  • Reagent Preparation: Prepare a 10 mM stock of 4-oxo-1H-phthalazine-1-carboxylic acid in LC-MS grade DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.1% to prevent enzyme inhibition.

  • Cytosolic Incubation: In a 96-well deep-well plate, combine 1 mg/mL HLC in 50 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add the compound to a final concentration of 1 µM. Include Carbazeran as a positive control for AOX activity and a buffer-only negative control[4].

  • Time-Course Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Extraction: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify parent compound depletion and identify hydroxylated metabolites.

  • System Validation Check: The assay is deemed valid only if the positive control (Carbazeran) demonstrates >50% depletion within 60 minutes, confirming active cytosolic AOX[4].

Protocol 2: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

Rationale: While HepG2 cells are standard for high-throughput viability assays, they notoriously downregulate cytosolic AOX expression. Therefore, this assay measures baseline cellular toxicity distinct from acute AOX-mediated ROS generation.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Perform a 10-point, 3-fold serial dilution of the compound starting at 100 µM. Treat cells in triplicate. Include 0.1% DMSO as the vehicle control and 10 µM Staurosporine as the positive apoptosis control.

  • Incubation: Incubate for 48 hours.

  • Luminescence Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read & Calculate: Measure luminescence using a microplate reader. Normalize data to the vehicle control. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

  • System Validation Check: Assay validity requires the Staurosporine positive control to yield an IC50 < 1 µM, confirming apoptotic pathway competence.

Safety_Workflow Step1 Compound Prep (10 mM DMSO Stock) Step3 Dosing & Incubation (48h Exposure) Step1->Step3 Step2 Cell Culture (HepG2 Hepatocytes) Step2->Step3 Step4 Viability Assay (ATP Luminescence) Step3->Step4 Step5 IC50 Calculation & Risk Assessment Step4->Step5

High-throughput in vitro safety screening workflow for reactive chemical intermediates.

Occupational Safety and Handling Guidelines

Given the established GHS classifications (Acute Tox 4, Skin/Eye Irrit 2/2A, STOT SE 3), rigorous occupational exposure limits (OEL) and handling procedures must be enforced[3]:

  • Engineering Controls: All weighing, transferring, and formulation operations must be conducted within a certified Class II biological safety cabinet or a ventilated powder weighing enclosure to mitigate inhalation risks (H332, H336)[3].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is recommended for prolonged handling of concentrated stocks), chemical splash goggles, and a dedicated lab coat are mandatory to prevent dermal and ocular exposure (H312, H315, H319)[3].

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent degradation and maintain structural integrity for downstream synthesis[1].

References

  • [1] 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | CAS 3260-44-4. Source: resolvemass.ca. 1

  • [2] 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855 - PubChem. Source: nih.gov. 2

  • [3] 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid — Chemical Substance Information. Source: nextsds.com. 3

  • [4] Phthalazine – Knowledge and References - Taylor & Francis. Source: taylorandfrancis.com. 4

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 4-oxo-1H-phthalazine-1-carboxylic acid: A Detailed Application Note for Researchers

Introduction: The Significance of the Phthalazinone Core in Modern Drug Discovery The phthalazinone scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Phthalazinone Core in Modern Drug Discovery

The phthalazinone scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds. Its rigid, planar structure and capacity for versatile functionalization have established it as a cornerstone in medicinal chemistry. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including potent antitumor, antihypertensive, anti-inflammatory, and anticonvulsant properties.[1] Notably, the acclaimed PARP inhibitor Olaparib, a breakthrough in cancer therapy, features the phthalazinone core, underscoring the therapeutic relevance of this heterocyclic system.

This application note provides a comprehensive and detailed protocol for the synthesis of a key phthalazinone derivative: 4-oxo-1H-phthalazine-1-carboxylic acid. This molecule serves as a versatile building block, with its carboxylic acid handle enabling further elaboration into esters, amides, and other functionalities for the construction of compound libraries in drug discovery programs.[2] The protocol herein is designed to be robust and reproducible, providing researchers in both academic and industrial settings with a reliable method for accessing this valuable synthetic intermediate.

Chemical Profile

Compound Name 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Synonyms 4-hydroxy-1-phthalazinecarboxylic acid
CAS Number 3260-44-4
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 232 °C
Solubility Limited solubility in non-polar solvents; soluble in polar aprotic solvents like DMSO and DMF.[2]

Synthetic Approach: Reaction of Phthalonic Acid with Hydrazine Hydrate

The synthesis of 4-oxo-1H-phthalazine-1-carboxylic acid is efficiently achieved through the condensation of phthalonic acid (2-carboxy-α-oxobenzeneacetic acid) with hydrazine hydrate. This reaction is a classic example of phthalazinone formation from a 2-acylbenzoic acid derivative, where one of the "acyl" groups is a carboxylic acid.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Hydrazone Formation: The more reactive ketone carbonyl group of phthalonic acid reacts with one of the amino groups of hydrazine to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second amino group of the hydrazine then undergoes an intramolecular condensation with the carboxylic acid group, leading to the formation of the stable, six-membered phthalazinone ring and the elimination of a water molecule.

This established pathway for phthalazinone synthesis ensures a high-yielding and clean reaction.[1][3]

Visualizing the Synthesis

Reaction Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product Phthalonic_Acid Phthalonic Acid Reaction_Vessel Reaction in Ethanol (Reflux) Phthalonic_Acid->Reaction_Vessel Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Ethanol & Water Filtration->Washing Drying Drying Washing->Drying Final_Product 4-oxo-1H-phthalazine-1-carboxylic acid Drying->Final_Product

Caption: Experimental workflow for the synthesis of 4-oxo-1H-phthalazine-1-carboxylic acid.

Chemical Reaction Pathway

reaction_pathway start Phthalonic Acid intermediate Hydrazone Intermediate start->intermediate + Hydrazine hydrazine Hydrazine Hydrate hydrazine->intermediate product 4-oxo-1H-phthalazine-1-carboxylic acid intermediate->product - H₂O (Cyclization)

Caption: The chemical transformation from phthalonic acid to the final product.

Detailed Experimental Protocol

Materials and Reagents
ReagentGradeSupplierCAS No.
Phthalonic acid≥98%Commercially Available528-46-1
Hydrazine hydrate80% in waterCommercially Available7803-57-8
EthanolAnhydrousCommercially Available64-17-5
Deionized Water7732-18-5
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalonic acid (19.6 g, 0.1 mol).

  • Solvent and Reagent Addition: To the flask, add 100 mL of ethanol followed by the slow, dropwise addition of 80% hydrazine hydrate (6.25 mL, 0.1 mol) with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution as a crystalline solid. For maximum yield, the flask can be further cooled in an ice bath for 30 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with cold ethanol (2 x 20 mL) and then with deionized water (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization of 4-oxo-1H-phthalazine-1-carboxylic acid

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the N-H and O-H protons of the phthalazinone and carboxylic acid moieties, respectively.

  • ¹³C NMR: The carbon NMR will display signals corresponding to the carbonyl carbon of the lactam, the carboxylic acid carbon, and the aromatic carbons.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch, O-H stretch (broad), C=O stretch of the lactam, and C=O stretch of the carboxylic acid.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (190.16 g/mol ).

Safety and Handling Precautions

  • Hydrazine hydrate is highly toxic and corrosive. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethanol is flammable. Ensure that the heating mantle is in good working condition and there are no open flames in the vicinity.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reflux time and monitor the reaction by TLC.
Product loss during work-upEnsure the product has fully precipitated before filtration by cooling sufficiently. Use cold solvents for washing.
Impure ProductIncomplete removal of starting materialsEnsure thorough washing of the product with cold ethanol and water. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if necessary.

Conclusion

This application note provides a reliable and straightforward protocol for the synthesis of 4-oxo-1H-phthalazine-1-carboxylic acid, a key intermediate in the development of novel therapeutics. By following this detailed procedure, researchers can efficiently produce this valuable compound in high purity and yield, facilitating further exploration of the chemical space around the medicinally important phthalazinone core.

References

  • Vertex AI Search Result[4]: This search result provides chemical information about 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, including its use as a synthetic intermediate.

  • Vertex AI Search Result[3]: This document describes general synthesis methods for phthalazinones, including the reaction of various starting materials with hydrazine.

  • Vertex AI Search Result[2]: This result details the chemical and physical properties of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid and its utility in medicinal chemistry.

  • Vertex AI Search Result[5]: PubChem entry for 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid, providing comprehensive chemical data. ([Link])

  • Vertex AI Search Result[1]: This review article discusses the synthesis of phthalazine derivatives from various precursors, including the reaction of phthalic anhydrides with hydrazine.

  • Vertex AI Search Result[6]: This article provides an overview of the synthesis of phthalazinone derivatives, highlighting the reaction of phthalic anhydrides with hydrazine hydrate.

Sources

Application

Application Note &amp; Protocol: Solubilization of 4-oxo-1H-phthalazine-1-carboxylic Acid for Cell Culture Applications

Introduction: The Challenge of Aqueous Solubility 4-oxo-1H-phthalazine-1-carboxylic acid and its derivatives are a class of heterocyclic compounds investigated for a range of biological activities, including potential an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Aqueous Solubility

4-oxo-1H-phthalazine-1-carboxylic acid and its derivatives are a class of heterocyclic compounds investigated for a range of biological activities, including potential anticancer properties.[1][2][3] A critical and often underestimated step in performing reliable in vitro cell-based assays is the effective and reproducible solubilization of the test compound in aqueous culture media. Due to its chemical structure, which includes a largely hydrophobic bicyclic core and an ionizable carboxylic acid group, 4-oxo-1H-phthalazine-1-carboxylic acid presents a solubility challenge. Direct dissolution in physiological buffers or media is often impractical, leading to precipitation and inaccurate concentration-response data.

This guide provides a detailed, experience-driven framework for researchers to successfully dissolve, store, and dilute 4-oxo-1H-phthalazine-1-carboxylic acid for cell culture experiments. We will explore the scientific principles behind solvent selection and provide two robust, step-by-step protocols, complete with validation checkpoints and troubleshooting advice to ensure experimental success and data integrity.

Physicochemical Profile of 4-oxo-1H-phthalazine-1-carboxylic Acid

Understanding the fundamental properties of a compound is the cornerstone of developing a successful solubilization strategy. The presence of the carboxylic acid functional group is the most critical feature, as its protonation state, and therefore solubility, is highly dependent on pH.

PropertyValueSource
Molecular Formula C₉H₆N₂O₃[4][5]
Molecular Weight ~190.16 g/mol [4][5]
Appearance Solid (typically a powder)[6]
IUPAC Name 4-oxo-3H-phthalazine-1-carboxylic acid[4]
Storage Sealed in a dry environment at 2-8°C[6]
Key Structural Feature Contains an acidic carboxylic acid group[4]

Core Principles: A Two-Pronged Approach

The solubility of a compound like 4-oxo-1H-phthalazine-1-carboxylic acid in aqueous media is governed by the balance between its hydrophobic structure and its hydrophilic, ionizable group. Our strategy, therefore, focuses on two primary methods:

  • Organic Solvent as a Vehicle: Utilize a water-miscible, biocompatible organic solvent to create a high-concentration stock solution. This is the most common and recommended approach. The solvent overcomes the hydrophobic nature of the molecule, and subsequent high-dilution into the aqueous medium keeps the compound in solution. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose.[7][8]

  • pH-Mediated Dissolution: Exploit the acidic nature of the carboxylic acid group. By increasing the pH with a mild base, the carboxylic acid (-COOH) is deprotonated to its highly water-soluble carboxylate salt form (-COO⁻). This method is useful when organic solvents must be avoided.[9][10]

The following diagram illustrates the decision-making process for selecting an appropriate solubilization protocol.

start Start: Dissolve Compound check_assay Is the assay sensitive to DMSO? start->check_assay protocol1 Protocol 1: Use DMSO Stock Solution (Primary Method) check_assay->protocol1 No protocol2 Protocol 2: Use pH-Mediated Dissolution (Alternative Method) check_assay->protocol2 Yes end_point Proceed to Cell Treatment protocol1->end_point protocol2->end_point

Caption: Solvent selection workflow for 4-oxo-1H-phthalazine-1-carboxylic acid.

Experimental Protocols

Safety First: Always handle 4-oxo-1H-phthalazine-1-carboxylic acid in accordance with its Safety Data Sheet (SDS). It is classified as harmful if swallowed and causes skin and serious eye irritation.[4][6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: High-Concentration Stock in DMSO (Primary Method)

This is the most reliable and widely applicable method for phthalazinone derivatives and other poorly water-soluble compounds in cell culture.[11]

Rationale: DMSO is a powerful aprotic solvent that can dissolve a wide range of organic molecules.[8] By creating a concentrated stock (e.g., 10-50 mM), the compound can be serially diluted into the cell culture medium to achieve the desired final concentration. This high dilution factor ensures the final DMSO concentration remains at a non-toxic level for most cell lines (typically ≤ 0.1%).[12]

Materials:

  • 4-oxo-1H-phthalazine-1-carboxylic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare a stock solution of your desired concentration (e.g., 10 mM).

    • Mass (mg) = Desired Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of a 10 mM stock:

      • Mass (mg) = 0.010 mol/L × 0.001 L × 190.16 g/mol × 1000 mg/g = 1.90 mg

  • Dissolution:

    • Carefully weigh the calculated amount of powder and place it into a sterile vial.

    • Add the required volume of cell culture grade DMSO.

    • Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be observed. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat.[12][13]

  • Sterilization:

    • To ensure sterility for cell culture use, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This is particularly important for long-term storage.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Crucial: This step prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[12]

    • Store the aliquots at -20°C or -80°C, protected from light. Properly stored DMSO stocks are typically stable for several months.

  • Preparation of Working Solution:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions directly into pre-warmed complete cell culture medium to achieve the final desired experimental concentrations.

    • Mix gently by pipetting or inverting the tube. Avoid vigorous vortexing at this stage, as it can sometimes cause the compound to precipitate out of the aqueous solution.[12]

    • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration to account for any solvent effects on the cells.

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh 1.9 mg Compound add_dmso 2. Add 1 mL DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex stock Result: 10 mM Stock vortex->stock dilute 4. Dilute Stock in Medium stock->dilute 1:1000 Dilution add_cells 5. Add to Cells dilute->add_cells final Result: 10 µM Final Conc. (0.1% DMSO) add_cells->final

Caption: Workflow for preparing a working solution from a DMSO stock.

Protocol 2: pH-Mediated Dissolution in Basic Solution (Alternative Method)

This method is an excellent alternative if DMSO is incompatible with your experimental system.

Rationale: As a carboxylic acid, the compound is poorly soluble in neutral or acidic water but will deprotonate and form a soluble salt in a basic solution.[10] By using a small volume of a dilute base like sodium hydroxide (NaOH) and then diluting into a buffered medium, the compound can be effectively solubilized.

Materials:

  • 4-oxo-1H-phthalazine-1-carboxylic acid powder

  • 0.1 M Sodium Hydroxide (NaOH), sterile

  • Sterile, purified water (e.g., cell culture grade water or PBS)

  • Sterile microcentrifuge tubes

  • pH meter or pH strips (optional, for verification)

Procedure:

  • Calculate Required Mass: As in Protocol 1, calculate the mass needed for your desired stock concentration (e.g., 10 mM).

  • Initial Dissolution:

    • Weigh the compound and place it in a sterile tube.

    • Add a minimal volume of 0.1 M NaOH dropwise while gently vortexing. Use just enough base to fully dissolve the powder. For 1.9 mg, this will likely be a very small volume (e.g., 100-200 µL). The solution should become clear.

  • Volume Adjustment & Stock Creation:

    • Once dissolved, add sterile water or PBS to reach the final volume for your stock solution (e.g., bring the total volume to 1 mL for a 10 mM stock). This creates a basic stock solution of the sodium salt of the compound.

  • Sterilization and Storage:

    • Filter the basic stock solution through a sterile 0.22 µm syringe filter.

    • Aliquot and store at -20°C.

  • Preparation of Working Solution:

    • When preparing the final working solution, it is crucial to consider the buffering capacity of your cell culture medium.

    • Dilute the basic stock solution into your complete culture medium. The bicarbonate and other buffering agents in the medium will typically neutralize the small amount of base added, maintaining a physiological pH.[9]

    • Vehicle Control: The appropriate vehicle control for this method is a solution of your culture medium containing the same final concentration of NaOH that results from the dilution of your stock. For example, if you dilute your stock 1:1000, your control wells should contain medium with a 1:1000 dilution of the 0.1M NaOH solution used to prepare the stock.

Validation and Troubleshooting

A protocol is only as good as its validation. Implement these checks to ensure reliability.

IssuePotential CauseRecommended Solution
Compound precipitates in culture medium. The final concentration is above its solubility limit in the aqueous medium.Lower the final working concentration. Ensure the DMSO stock is fully dissolved before diluting.[12]
The stock solution was not mixed gently upon dilution.When diluting the stock into medium, mix by gentle pipetting or inversion, not vigorous vortexing.[12]
High cell death in vehicle control wells. The final DMSO concentration is too high for the specific cell line.Ensure the final DMSO concentration is ≤ 0.1%. If cells are still sensitive, reduce it further (e.g., to 0.05%) or switch to the pH-mediated protocol.[12]
The pH of the medium was altered (Protocol 2).Ensure the dilution factor is high enough that the medium's buffer capacity can handle the added base. For high concentrations, you may need to re-adjust the final medium's pH to ~7.4.[10]
Inconsistent experimental results. Compound degradation due to repeated freeze-thaw cycles.Always use single-use aliquots of the stock solution.[12]
Inaccurate weighing of the compound.Use a calibrated analytical balance. For very small amounts, consider preparing a larger, more concentrated initial stock that requires a more easily weighable mass.

References

  • Sigma-Aldrich. (n.d.). 4-Oxo-3,4-dihydro-phthalazine-1-carboxylic acid.
  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?
  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid.
  • Cia, G., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2838-2843.
  • ResearchGate. (2014, December 1). I am trying to dissolve cholic acid in culture medium and am really struggling - any ideas?
  • NextSDS. (n.d.). 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for Solubilizing Retinoid Compounds for Cell Culture.
  • Selleckchem. (n.d.). Frequently Asked Questions.
  • Sigma-Aldrich. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | 3260-44-4.
  • Santa Cruz Biotechnology. (n.d.). 4-Oxo-3,4-dihydro-phthalazine-1-carboxylic acid | CAS 3260-44-4.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Evaluation of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Derivatives.
  • PubChem. (n.d.). Phthalazine-1-carboxylic acid.
  • Chemical Substance Information. (n.d.). 3-ETHYL-4-OXO-3,4-DIHYDRO-PHTHALAZINE-1-CARBOXYLIC ACID METHYL ESTER.
  • Abdel-Aleem, A. H., et al. (2018). Synthesis of some novel heterocyclic compounds containing phthalazine or 1-oxophthalazine. European Journal of Pharmaceutical and Medical Research, 5(8), 467-480.
  • Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12219.
  • ResearchGate. (2023, July 27). (PDF) Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.
  • El-Rayes, S. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23456–23471.
  • Ali, A. A., et al. (2018). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Journal of Chemical and Pharmaceutical Research, 10(6), 1-10.
  • Chen, Y. Y., et al. (2016). The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius. Molecules, 21(5), 629.
  • ChemBK. (2024, April 9). 4-Hydroxyphthalazine-1-carboxylicacid.
  • PubChemLite. (n.d.). 3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid (C10H8N2O3).
  • Li, Y., et al. (2018).
  • ResearchGate. (2018, January 25). (PDF) Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.

Sources

Method

Application Note: HPLC Method Development and Validation Strategy for 4-Oxo-1H-phthalazine-1-carboxylic Acid

Analytical Context & Chromatographic Challenges The compound 4-oxo-1H-phthalazine-1-carboxylic acid (also known as 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid) is a highly polar, nitrogen-rich heterocyclic compound fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context & Chromatographic Challenges

The compound 4-oxo-1H-phthalazine-1-carboxylic acid (also known as 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid) is a highly polar, nitrogen-rich heterocyclic compound frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including PARP inhibitors and anti-hypertensive agents.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents a significant analytical challenge. Standard reversed-phase (RP) methods often fail to retain the compound, resulting in co-elution with the solvent front (void volume, t0​ ). This poor retention is driven by the molecule's extreme hydrophilicity and its low pKa. To achieve baseline resolution, excellent peak shape, and reproducible retention, a method must be engineered specifically around its physicochemical vulnerabilities.

Table 1: Physicochemical Profiling
ParameterValue / CharacteristicChromatographic Implication
CAS Number 3260-44-4N/A
Structure Phthalazine core, lactam, carboxylic acidSusceptible to secondary interactions with residual silanols.
pKa (Predicted) ~1.24 (Carboxylic Acid)[1]Highly acidic; predominantly ionized at standard pH (pH 3–7).
Polarity Highly PolarRequires highly aqueous mobile phases for hydrophobic retention.

Method Development Rationale: The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to move beyond trial-and-error and design a method based on first principles. The development strategy for 4-oxo-1H-phthalazine-1-carboxylic acid is built on three mechanistic pillars:

Overcoming Hydrophobic Collapse (Stationary Phase Selection)

To retain a highly polar compound, the gradient must start with a highly aqueous mobile phase (<5% organic modifier). However, traditional C18 columns undergo "ligand folding" or "matting" in 100% aqueous conditions. The hydrophobic C18 chains collapse onto themselves to minimize exposure to the polar mobile phase, drastically reducing the active surface area and leading to irreproducible retention times[2].

The Solution: We utilize an Aqueous-Compatible (AQ) C18 or a Polar-Embedded C18 column (e.g., Waters Atlantis T3 or Sigma-Aldrich Ascentis RP-Amide). These stationary phases incorporate polar endcapping or embedded amide groups that maintain the hydration of the silica surface, preventing phase collapse and providing secondary dipole-dipole interactions to retain the polar phthalazine core.

The Ionization Dilemma (Mobile Phase & pH Control)

The "Rule of 2" in chromatography dictates that the mobile phase pH should be at least 2 units away from the analyte's pKa to ensure it is >99% in a single ionization state[3]. With a pKa of ~1.24[1], keeping the carboxylic acid fully unionized would require a pH of -0.76, which would instantly dissolve standard silica columns.

The Solution: We use 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). While the analyte remains partially ionized (~85% ionized) at this pH, TFA serves a dual purpose. First, it provides the lowest safe pH for silica columns, maximizing the unionized fraction. Second, TFA acts as a volatile ion-pairing reagent; its hydrophobic trifluoro- group pairs with any protonated nitrogens on the phthalazine ring, while simultaneously masking active silanol sites on the column to prevent severe peak tailing[4].

Diluent Mismatch and Peak Integrity

Dissolving this polar analyte in 100% organic solvent (like pure Methanol or Acetonitrile) will cause severe peak distortion (fronting or splitting) upon injection into a highly aqueous mobile phase. The sample solvent must closely mimic the initial gradient conditions.

Visualizing the Chromatographic System

Workflow A Target: 4-oxo-1H-phthalazine-1-carboxylic acid B Challenge: High Polarity & Low pKa (~1.24) A->B C Column: AQ-C18 / Polar-Embedded (Prevents Phase Collapse) B->C D Mobile Phase: 0.1% TFA (pH ~2.0) (Suppresses Ionization) B->D F Validated HPLC Method C->F D->F E Diluent: 90:10 Water:ACN (Prevents Peak Splitting) E->F

Fig 1. Method development decision tree for polar acidic phthalazine derivatives.

Interactions Analyte 4-oxo-1H-phthalazine- 1-carboxylic acid StationaryPhase Polar-Endcapped C18 Stationary Phase Analyte->StationaryPhase Hydrophobic Interaction (Phthalazine Core) Analyte->StationaryPhase Dipole-Dipole Interaction (Lactam/Polar Endcap) MobilePhase 0.1% TFA (pH 2.0) Mobile Phase MobilePhase->Analyte Ion Suppression (Protonates -COO⁻) MobilePhase->StationaryPhase Prevents Phase Collapse (Aqueous Compatibility)

Fig 2. Chromatographic interaction model for polar-endcapped stationary phases.

Experimental Protocol: Step-by-Step Methodology

Reagent and Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Measure 1000 mL of LC-MS grade water into a clean reservoir. Using a glass volumetric pipette, carefully add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Mix thoroughly and sonicate.

  • Sample Diluent (90:10 Water:ACN): Mix 900 mL of LC-MS grade water with 100 mL of Acetonitrile.

Sample Preparation
  • Accurately weigh 10.0 mg of 4-oxo-1H-phthalazine-1-carboxylic acid reference standard into a 100 mL volumetric flask.

  • Add 10 mL of Acetonitrile to aid initial wetting and dissolution, sonicate for 5 minutes.

  • Make up to the mark with the Sample Diluent (final concentration: 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterSetting
Column Waters Atlantis T3 (150 mm × 4.6 mm, 3 µm) or equivalent AQ-C18
Column Temperature 30°C ± 2°C (Stabilizes mass transfer kinetics)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 230 nm (Primary) and 254 nm (Secondary)
Autosampler Temp 5°C (To prevent degradation of the standard over time)
Table 2: Optimized Gradient Program

Note: An initial 2-minute isocratic hold is mandatory to ensure the highly polar analyte has sufficient residence time to interact with the stationary phase before the elution strength increases.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0982Initial
2.0982Isocratic Hold
10.04060Linear Gradient
12.0595Column Wash
14.0595Isocratic Wash
14.1982Return to Initial
20.0982Re-equilibration

System Suitability & Self-Validation

A robust analytical method must be a self-validating system. Before analyzing unknown samples or synthetic intermediates, the system must prove its fitness for purpose by meeting strict System Suitability Criteria (SSC). Inject the 100 µg/mL standard solution six consecutive times.

Table 3: System Suitability Criteria
ParameterAcceptance CriteriaRationale for Causality
Retention Time ( tR​ ) ~4.5 - 5.5 minutesEnsures the compound is well separated from the void volume ( t0​ ~1.5 min).
Capacity Factor ( k′ ) > 2.0Proves true chromatographic interaction rather than simple flow-through.
Tailing Factor ( Tf​ ) 1.5Validates that the 0.1% TFA is successfully masking residual silanols.
Theoretical Plates ( N ) > 5,000Confirms column efficiency and absence of phase collapse.
% RSD of Area 2.0% (n=6)Ensures autosampler precision and method stability.

References

  • ChemBK. (2024). 4-Hydroxyphthalazine-1-carboxylic acid - Physicochemical Properties and pKa Data. Retrieved from[Link]

  • HPLC.eu. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases: Overcoming Ligand Folding. Retrieved from [Link]

  • Journal of Science & Technology. (2021). A Review on RP-HPLC Method Development and Validation: Mobile Phase pH and Ion Suppression. Retrieved from [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips: Analyte Chemistry and the Rule of 2. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 4-Oxo-1H-phthalazine-1-carboxylic Acid

Introduction & Scientific Context Phthalazinone derivatives, including 4-oxo-1H-phthalazine-1-carboxylic acid (also known by its tautomeric name, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid), serve as highly privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Phthalazinone derivatives, including 4-oxo-1H-phthalazine-1-carboxylic acid (also known by its tautomeric name, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid), serve as highly privileged pharmacophores in modern drug discovery[1]. This structural core is most notably recognized in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, which are critical in targeted oncology therapies[2].

Understanding the exact mass spectrometric (MS) fragmentation behavior of the phthalazinone core and its functional substituents is essential for downstream applications, including metabolite identification, pharmacokinetic (PK) profiling, and impurity tracking during active pharmaceutical ingredient (API) synthesis. This application note provides a comprehensive, self-validating protocol for the LC-MS/MS analysis of 4-oxo-1H-phthalazine-1-carboxylic acid, detailing the mechanistic causality behind its gas-phase dissociation pathways.

Physicochemical Properties & Target Analyte

Before initiating MS tuning, it is critical to establish the exact mass and structural properties of the target analyte to set accurate precursor isolation windows.

PropertyValue
IUPAC Name 4-oxo-3H-phthalazine-1-carboxylic acid
Chemical Formula C9H6N2O3
Monoisotopic Mass 190.0378 Da
[M+H]+ (ESI+) 191.0457 m/z
[M-H]- (ESI-) 189.0300 m/z
Key Functional Groups Phthalazinone core, Carboxylic acid

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure reproducible fragmentation, the analytical environment must be strictly controlled. The following step-by-step protocol is optimized for High-Resolution Mass Spectrometry (HRMS) platforms (e.g., Q-TOF or Orbitrap).

Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of 4-oxo-1H-phthalazine-1-carboxylic acid reference standard. Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Causality: Methanol ensures complete solubilization of the moderately polar phthalazinone core without inducing esterification (which can occur in acidic ethanol).

  • Working Dilution: Dilute the stock to a 1 µg/mL working solution using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an inert amber autosampler vial to prevent particulate-induced capillary blockages.

UHPLC Separation Parameters
  • Column: C18 reversed-phase (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min; ramp to 95% B over 8 mins; hold for 2 mins; re-equilibrate for 3 mins.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (ESI-MS/MS) Conditions
  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive and Negative switching.

  • Capillary Voltage: +3.5 kV (ESI+) / -2.5 kV (ESI-).

  • Desolvation Temperature: 350 °C.

  • Collision Gas: High-purity Argon (Q-TOF) or Nitrogen (Orbitrap HCD).

  • Collision Energy (CE): Stepped normalized collision energy (NCE) at 15, 30, and 45 eV to capture both fragile neutral losses and deep core cleavages.

LCMS_Workflow N1 Sample Preparation (1 µg/mL in 50% MeOH) N2 UHPLC Separation (C18, 0.3 mL/min) N1->N2 N3 ESI Ionization (Pos/Neg Modes) N2->N3 N4 Precursor Isolation (Q1: m/z 191 / 189) N3->N4 N5 CID Fragmentation (15-45 eV) N4->N5 N6 HRMS Detection (TOF/Orbitrap) N5->N6

Step-by-step UHPLC-MS/MS workflow for targeted fragmentation analysis of phthalazinone derivatives.

Mechanistic Fragmentation Pathways

The structural elucidation of 4-oxo-1H-phthalazine-1-carboxylic acid relies on understanding the thermodynamic drivers behind its gas-phase dissociation.

Positive Ion Mode (ESI+)

The addition of 0.1% formic acid to the mobile phase acts as a critical proton source. The basic nitrogen of the phthalazine core acts as the primary protonation site, yielding the [M+H]+ precursor at m/z 191.0457 . This localized charge weakens adjacent bonds, driving the following cascade:

  • Decarboxylation (Loss of CO2): The most thermodynamically favorable initial pathway is the inductive cleavage of the C1-carboxylic acid group, expelling a neutral CO2 molecule (-44 Da). This yields a highly stable protonated phthalazinone core fragment at m/z 147.0558 .

  • Extrusion of N2: Following decarboxylation, the diaza-ring undergoes a classic retro-synthetic cleavage. The N-N bond in phthalazine systems is relatively weak, and the expulsion of neutral nitrogen gas (N2, -28 Da) provides a massive entropic and thermodynamic driving force[3]. This yields a benzoyl-like cation at m/z 119.0497 .

  • Loss of CO: The resulting m/z 119 ion rapidly loses carbon monoxide (-28 Da) to form a highly stable C7H7+ ion at m/z 91.0548 , which undergoes ring expansion to form a stable tropylium cation[4].

Fragmentation_Pathway M [M+H]+ m/z 191.0457 (Protonated Precursor) F1 [M+H - CO2]+ m/z 147.0558 (Phthalazinone Core) M->F1 - CO2 (44 Da) Decarboxylation F2 [M+H - H2O]+ m/z 173.0351 (Acylium Intermediate) M->F2 - H2O (18 Da) Dehydration F3 [M+H - CO2 - N2]+ m/z 119.0497 (Benzoyl Cation) F1->F3 - N2 (28 Da) Ring Cleavage F4 [M+H - CO2 - N2 - CO]+ m/z 91.0548 (Tropylium Cation) F3->F4 - CO (28 Da) CO Extrusion

ESI+ MS/MS fragmentation pathway of 4-oxo-1H-phthalazine-1-carboxylic acid highlighting key losses.

Negative Ion Mode (ESI-)

In negative ion mode, the carboxylic acid readily deprotonates to form the [M-H]- ion at m/z 189.0300 . The dominant fragmentation pathway is the neutral loss of CO2 (-44 Da), driven by the formation of a resonance-delocalized phthalazinone carbanion at m/z 145.0402 . Secondary fragmentation involves the loss of N2 (-28 Da) to yield a fragment at m/z 117.0340 , though this pathway requires higher collision energies (≥35 eV) compared to the positive mode counterpart.

Quantitative Data Summary: Diagnostic Fragment Ions

The following table summarizes the high-resolution diagnostic ions required to definitively identify 4-oxo-1H-phthalazine-1-carboxylic acid in complex matrices.

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Structural AssignmentRelative Abundance
ESI (+) 191.0457147.055843.9899 (CO2)Phthalazinone coreHigh (Base Peak)
ESI (+) 191.0457173.035118.0106 (H2O)Acylium intermediateLow
ESI (+) 191.0457119.049771.9960 (CO2 + N2)Benzoyl cationMedium
ESI (+) 191.045791.054899.9909 (CO2 + N2 + CO)Tropylium cationHigh
ESI (-) 189.0300145.040243.9898 (CO2)Phthalazinone carbanionHigh (Base Peak)
ESI (-) 189.0300117.034071.9960 (CO2 + N2)Phenyl carbanionLow

References

  • Source: thieme-connect.
  • Source: raco.
  • Source: nih.
  • Title: Novel Phthalazin-1(2H)

Sources

Method

Application Note: Preclinical In Vivo Dosing Strategies for 4-oxo-1H-phthalazine-1-carboxylic Acid

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals. Introduction & Physicochemical Profiling 4-oxo-1H-phthalazine-1-carboxylic acid (synonymous with its tautomer, 4-oxo-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Physicochemical Profiling

4-oxo-1H-phthalazine-1-carboxylic acid (synonymous with its tautomer, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid; CAS 3260-44-4) is a highly versatile nitrogen-containing heterocyclic compound[1]. It serves as a critical pharmacophore and building block in the development of Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors[2], Pyruvate kinase M2 (PKM2) activators[3], and other targeted therapeutics.

When evaluating this compound or its direct derivatives in preclinical in vivo models, formulation scientists face significant physicochemical hurdles. The rigid phthalazine core, combined with the carbonyl and carboxylic acid functionalities, results in a high crystal lattice energy. Consequently, the compound exhibits extremely limited solubility in non-polar solvents and neutral aqueous buffers, requiring strategic formulation to achieve systemic exposure without inducing precipitation or toxicity[1].

Table 1: Physicochemical Properties & Formulation Implications
ParameterCharacteristicFormulation Implication
Core Structure Phthalazine ring + 4-oxo + 1-carboxylic acidHigh structural rigidity requires strong lattice disruptors (e.g., DMSO) for initial solubilization.
Aqueous Solubility Poor at neutral pHDirect injection in saline is impossible; requires co-solvents, surfactants, or host-guest complexation.
Solvent Compatibility Soluble in polar aprotic solventsDMSO or DMF must be used as the primary solvent before aqueous dilution[1].
Acid-Base Profile Carboxylic acid (pKa ~3.5)Can form soluble salts in highly basic environments, though physiological pH (7.4) requires vehicle support.

Causality of Formulation Choices

To design a self-validating in vivo dosing system, every excipient must serve a mechanistic purpose.

  • Primary Solubilization (DMSO): DMSO is mandatory to disrupt the strong intermolecular hydrogen bonding and π−π stacking of the phthalazine core[1].

  • Carrier Matrix (PEG400 or Cyclodextrins): Once dissolved in DMSO, adding water directly causes a rapid solvent-shift, crashing the drug out of solution. Cyclodextrins (like HP- β -CD) provide a hydrophobic cavity that encapsulates the lipophilic phthalazinone ring, shielding it from water[4]. Alternatively, PEG400 lowers the dielectric constant of the mixture to maintain solubility[5].

  • Surfactant (Tween 80): Reduces interfacial tension, preventing the aggregation of any transient micro-precipitates during final aqueous dilution[5].

Table 2: Standardized Vehicle Matrices for Phthalazinone Cores
Vehicle SystemCompositionPreferred RouteMechanism of Solubilization
Cyclodextrin-Based 10% DMSO + 10% HP- β -CD in PBSIV, IPHydrophobic cavity encapsulates the core; highly biocompatible[4].
PEG/Surfactant 10% DMSO + 40% PEG300/400 + 5% Tween 80 + 45% SalinePO, IPPEG lowers dielectric constant; Tween 80 prevents micro-aggregation[5].

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. If a "Validation Checkpoint" fails, the formulation is compromised and must not be administered to animals, as micro-particulates can cause fatal embolisms (IV) or severe peritoneal inflammation (IP).

Protocol A: Cyclodextrin Inclusion Method (Recommended for IV / IP)

Based on validated protocols for phthalazinone-derived PARP inhibitors.[4]

Step 1: Primary Solubilization

  • Weigh the required mass of 4-oxo-1H-phthalazine-1-carboxylic acid.

  • Add pure DMSO to achieve exactly 10% of the final target volume.

  • Vortex vigorously or sonicate in a water bath at 37°C for 5–10 minutes.

  • Validation Checkpoint 1: The solution must be completely transparent. Any cloudiness indicates incomplete lattice disruption. Do not proceed until clear.

Step 2: Carrier Preparation

  • In a separate sterile vial, prepare a 10% (w/v) solution of 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile Phosphate-Buffered Saline (PBS)[4].

Step 3: Complexation & Aqueous Dilution

  • Add the HP- β -CD/PBS solution dropwise to the DMSO stock while continuously vortexing.

  • Causality: Dropwise addition prevents localized solvent-shift shock, allowing the cyclodextrin time to encapsulate the phthalazinone core before water forces it to precipitate.

  • Validation Checkpoint 2: Hold the vial against a light source. The formulation must remain optically clear. If opalescence occurs, the drop rate was too fast.

Step 4: Sterilization

  • Pass the final formulation through a 0.22 µm PTFE syringe filter prior to in vivo administration.

Protocol B: Co-Solvent / Surfactant Method (Recommended for PO)

Based on standard multi-component vehicle strategies for rigid heterocycles.[5]

Step 1: Dissolve the compound in DMSO (10% of final volume) until optically clear. Step 2: Add PEG300 or PEG400 (40% of final volume) directly to the DMSO stock and vortex thoroughly[5]. Step 3: Add Tween 80 (5% of final volume) and mix until homogeneous[5]. Step 4: Add sterile Saline (45% of final volume) dropwise under continuous agitation[5].

  • Validation Checkpoint: The final solution should be clear to slightly viscous but strictly free of visible flakes or sediment.

Experimental Workflows & Mechanistic Diagrams

FormulationWorkflow API 4-oxo-1H-phthalazine- 1-carboxylic acid DMSO Step 1: DMSO (10%) Lattice Disruption API->DMSO Carrier Step 2: PEG400 (40%) or HP-β-CD (10%) Solvent-Shift Prevention DMSO->Carrier Vortex until clear Aqueous Step 3: Saline (45-80%) Isotonic Dilution Carrier->Aqueous Dropwise addition QC Validation Checkpoint Visual Clarity & 0.22µm Filter Aqueous->QC Check for precipitation Dosing In Vivo Dosing (IV, IP, PO) QC->Dosing Pass = Proceed Fail = Discard

Fig 1: Self-validating formulation workflow for phthalazinone-core compounds.

Mechanism Phthalazinone Phthalazinone Core (Systemic Exposure) PARP1 PARP1 Enzyme (NAD+ Binding Pocket) Phthalazinone->PARP1 Binds to active site Inhibition Competitive Inhibition & DNA Trapping PARP1->Inhibition Blocks PARylation DSB Unrepaired DNA Double-Strand Breaks Inhibition->DSB Replication fork collapse Apoptosis Target Cell Apoptosis (Synthetic Lethality) DSB->Apoptosis In HR-deficient cells

Fig 2: Mechanistic pathway of phthalazinone-driven PARP inhibition and synthetic lethality.

Pharmacokinetic (PK) Blood Sampling & Bioanalysis

To verify systemic exposure of the formulated compound:

  • Sampling Schedule: Perform serial blood draws (e.g., retro-orbital or tail vein in mice) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Collect blood in K2-EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract plasma via protein precipitation using 3 volumes of cold acetonitrile.

  • LC-MS/MS Quantification: The 1-carboxylic acid moiety on the phthalazine core allows for excellent ionization efficiency in Negative Electrospray Ionization (ESI-) mode. Monitor the parent mass transition (m/z 189.1 -> target fragment) to calculate Cmax​ , Tmax​ , and Area Under the Curve (AUC).

References

  • ResolveMass Laboratories. "4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | CAS 3260-44-4". resolvemass.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOXBkoW500t2UeWuj23M69UWvAIOFMoIaTDgY1UUfYY-gRin557w83Avkn43L8c5rTVxnFThOFcDr6czmnLGfTgbDCMItuDY8NJtupitEcB7rVPqrRxlYXre2Ak0v3dCavjN_f2igZdaA9q_29uAdYarAEI7LvK0bTWQAz_w8MirVuWOWwUEgX3G3JH_4nQBWzqBIqXA==]
  • Journal of Medicinal Chemistry. "Parthenolide Derivatives as PKM2 Activators Showing Potential in Colorectal Cancer". acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEom1U9zYlD2TNRtDHzzBM_h09FJJY5Bz9uWdO-v1PULW8UFMvV1G6JE0cD5bIWBAk5LraHpGm2II1FYJOvnE_b4DfgB2Dd3G-nVeip0vW8PrFgJWowQJxEY71b6RxmX4mFVBP21HMwsNq5jaz7bI=]
  • ResearchGate. "Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors". researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFysHxhJGbTgWupTaGXuFyZoT5qdkACqQMaCAMVdm1Xd2dse9WfuyL86prmqsc7c8PdXwccGtZvjbObYBrC8L_beqh3nBFhQwnX4t7VKlLAVb_UUbNTGzUGd52qbt5CRepYztakbkPvJJmNB2xs-KEXNkbJ2lspuMpzkPlEzCEcW4YXG68fBcN4mrVdSmeiYOFNh-NRmaRhgI3lbznghDcMSX0_sfFQ_cXeADv19T584N1rNfjVJelae7mMyg72Gg_LQ4eVMZqgToSEfMhckTpa-OjCYUipBKp0U4O4EwVNaYsLkaJjljx6tiggICDZBWkCLuIKAIL_]
  • National Institutes of Health (PMC). "Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors". nih.gov.[https://vertexaisearch.cloud.google.
  • TargetMol. "Olaparib | AZD2281 | KU0059436 | PARP1/PARP2 inhibitor". targetmol.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX7aihnl-HXmfyVIV_TF33vTqJuHK5feyQY2HqMwHswOCcf150_19B1kNfC2BA-3vNf54gGH4P_n9HYjfpUnKj8TrqaCmwiF7GV0ncaWxv3jpfCWF-QKDYzV71WkaogVzyeV2oaH0=]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting HPLC peak splitting for 4-oxo-1H-phthalazine-1-carboxylic acid

Technical Support Center: 4-oxo-1H-phthalazine-1-carboxylic acid A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Splitting Welcome to the technical support center. This guide is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-oxo-1H-phthalazine-1-carboxylic acid

A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Splitting

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak splitting issues during the HPLC analysis of 4-oxo-1H-phthalazine-1-carboxylic acid. As Senior Application Scientists, we understand that chromatographic problems can be a significant bottleneck. This guide moves beyond a simple checklist to explain the underlying causes of peak splitting, providing you with the rationale to make informed, effective troubleshooting decisions.

Frequently Asked Questions (FAQs)

Q1: My chromatogram for 4-oxo-1H-phthalazine-1-carboxylic acid shows a split peak. Where do I even begin to troubleshoot?

The most critical first step is to determine if the peak splitting is isolated to your target analyte or if it affects all peaks in the chromatogram. This initial diagnosis will direct your troubleshooting efforts toward either analyte-specific chemical issues or broader HPLC system problems.

  • If only the analyte peak is split: The issue is likely related to the chemical interactions of 4-oxo-1H-phthalazine-1-carboxylic acid with the mobile phase, sample solvent, or stationary phase. You should investigate factors like mobile phase pH, sample diluent composition, or potential co-elution.[1][2]

  • If all peaks are split: This strongly suggests a mechanical or hardware issue with the HPLC system itself. The problem likely lies somewhere between the injector and the detector.[3] Common culprits include a partially blocked column inlet frit, a void in the column packing material, or leaks at fittings.[1][2][4]

The following troubleshooting workflow provides a systematic approach to diagnosing the root cause.

G cluster_system System-Wide Issues cluster_analyte Analyte-Specific Issues start Peak Splitting Observed for 4-oxo-1H-phthalazine-1-carboxylic acid q1 Are ALL peaks in the chromatogram split? start->q1 sys_issue YES q1->sys_issue Yes chem_issue NO (Only Analyte Peak) q1->chem_issue No check_frit Check for Blocked Column Inlet Frit sys_issue->check_frit Indicates a mechanical issue check_void Inspect for Column Void or Channeling check_frit->check_void check_leaks Examine Tubing and Fittings for Leaks check_void->check_leaks check_ph Is Mobile Phase pH close to Analyte pKa? chem_issue->check_ph Indicates a chemical interaction issue check_solvent Is Sample Solvent stronger than Mobile Phase? check_ph->check_solvent check_overload Is Column Overloaded? (Mass or Volume) check_solvent->check_overload check_coelution Possibility of Co-eluting Impurity? check_overload->check_coelution G cluster_ph Effect of Mobile Phase pH on an Acidic Analyte (R-COOH) A High Retention (Neutral Form) R-COOH B Low Retention (Ionized Form) R-COO⁻ C pH << pKa C->A Single Sharp Peak D pH ≈ pKa A, B A, B D->A, B SPLIT PEAK (Both forms exist) E pH >> pKa E->B Single Sharp Peak (May have poor retention)

Sources

Optimization

Technical Support Center: Purification of 4-oxo-1H-phthalazine-1-carboxylic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in heterocyclic API intermediates, I frequently consult with drug development professionals facing bottlenecks in the isola...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in heterocyclic API intermediates, I frequently consult with drug development professionals facing bottlenecks in the isolation of phthalazine derivatives.

The compound 4-oxo-1H-phthalazine-1-carboxylic acid (frequently referred to in literature by its tautomeric name, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid) is a critical intermediate in the synthesis of PARP inhibitors and other targeted therapeutics[1]. Its synthesis typically involves the condensation of 2-oxalobenzoic acid derivatives with hydrazine hydrate in an ethanol/water mixture at elevated temperatures[2]. While the cyclization is highly efficient, the crude product is notoriously prone to trapping synthetic impurities.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the physicochemical causality behind impurity carryover and provide self-validating protocols to achieve >99% purity.

Logical Relationship: Synthesis & Impurity Generation

To purify a compound, we must first understand how its impurities are generated and why they persist. The diagram below illustrates the reaction pathway and the logical origin of the most stubborn contaminants.

ReactionPathway SM Starting Material (2-Oxalobenzoic Acid) Reaction Cyclization (EtOH/H2O, 75°C) SM->Reaction Reagent Hydrazine Hydrate (Nucleophile) Reagent->Reaction Target 4-oxo-1H-phthalazine- 1-carboxylic acid Reaction->Target Main Product ImpA Impurity A: Hydrazine Salt Reaction->ImpA Salt Formation

Fig 1. Synthesis pathway and generation of primary synthetic impurities.

Troubleshooting Guides & FAQs

Q1: Following the standard ethanol/water precipitation, my product still contains residual hydrazine. Why is it co-precipitating, and how do I remove it? The Causality: Hydrazine trapping is not merely a physical inclusion phenomenon; it is an acid-base event. 4-oxo-1H-phthalazine-1-carboxylic acid contains a relatively acidic carboxylic moiety (pKa ~3.5). Hydrazine hydrate is a base (pKa ~8.1). During the reaction, unreacted hydrazine forms a stable, insoluble hydrazinium carboxylate salt with your product. The Solution: You must break the ion pair. A pH-swing crystallization is required. By dissolving the crude solid in a mild aqueous base (e.g., saturated NaHCO3), you convert the product into a highly soluble sodium salt. Subsequent slow acidification to pH 2–3 with 1M HCl protonates the carboxylic acid, driving the precipitation of the free acid. The hydrazine remains protonated ( NH5+​ ) and highly soluble in the aqueous filtrate, allowing for complete separation.

Q2: My LC-MS shows contamination from unreacted 2-oxalobenzoic acid. Since both the product and the impurity are organic acids, the pH-swing didn't separate them. What is the next step? The Causality: Because both molecules possess similar pKa values, they co-precipitate during acidification. However, their structural rigidity differs. The planar, hydrogen-bond-rich phthalazinone core of the target product creates a highly stable crystal lattice with poor solubility in cold alcohols. The starting material, lacking this fused heterocyclic system, retains moderate solubility in these solvents. The Solution: Differential solubility via solvent trituration. Washing the crude acidic precipitate with cold ethanol selectively dissolves the unreacted starting material while leaving the target compound intact[2].

Q3: For downstream amide coupling, I need >99% purity. When I attempt reverse-phase HPLC, the peak streaks severely. How can I fix this chromatography issue? The Causality: Peak tailing and streaking on a standard C18 column occur when an analyte exists in a mixed ionization state. In unbuffered water/acetonitrile, the carboxylic acid on the phthalazine core partially ionizes, creating two distinct polarity states traveling at different speeds. The Solution: You must buffer the mobile phase to lock the molecule into a single ionization state. Utilizing 0.04% aqueous ammonium formate in the mobile phase provides the necessary buffering capacity, ensuring sharp, symmetrical peaks and excellent resolution[3].

Quantitative Data Presentation

To streamline your purification strategy, the physicochemical properties and targeted removal methods for the product and its common impurities are summarized below.

Table 1: Physicochemical Profile and Impurity Resolution Strategies

Compound / ImpurityEst. pKaSolubility ProfileDetection MethodTargeted Removal Strategy
4-oxo-1H-phthalazine-1-carboxylic acid ~3.5Soluble in DMSO, basic aq; Insoluble in cold EtOHLC-MS (m/z ~191[M+H]+)Target Product
Hydrazine (Impurity A)8.1Highly soluble in water and alcoholsDerivatization / GC-MSAcidic aqueous filtration (pH 3)
2-Oxalobenzoic acid (Impurity B)~2.0, ~4.0Soluble in warm EtOH, EtOAcHPLC-UV (254 nm)Cold ethanol trituration
Phthalazinone Hydrazide (Impurity C)~8.0Soluble in acidic aq, polar organicsLC-MS (m/z ~205[M+H]+)Preparative RP-HPLC
Experimental Workflows & Methodologies

The following workflows are designed as self-validating systems . They incorporate strict In-Process Controls (IPCs) that act as conditional logic gates; the protocol cannot proceed to the next phase unless the analytical criteria are met, inherently preventing downstream failure.

PurificationWorkflow Crude Crude Mixture Base Aqueous Base (pH 8) Crude->Base Acid Acid Precipitation (pH 3) Base->Acid Wash Cold EtOH Wash Acid->Wash HPLC Prep HPLC (NH4HCO2) Wash->HPLC Pure Pure API HPLC->Pure

Fig 2. Downstream purification workflow for 4-oxo-1H-phthalazine-1-carboxylic acid.

Protocol A: Self-Validating pH-Swing Crystallization & Trituration

Objective: Complete removal of hydrazine salts and unreacted starting materials.

  • Dissolution: Suspend 10 g of crude 4-oxo-1H-phthalazine-1-carboxylic acid in 100 mL of deionized water. Slowly add saturated aqueous NaHCO3​ under continuous stirring until the pH reaches 8.0–8.5 and the solid completely dissolves.

  • Filtration: Filter the basic solution through a Celite pad to remove any insoluble polymeric byproducts.

  • Acidification: Transfer the filtrate to an ice bath. While stirring vigorously, dropwise add 1M HCl until the pH reaches 2.5–3.0. A dense white precipitate will form.

  • Trituration: Filter the precipitate via vacuum filtration. Transfer the wet cake to a flask and suspend in 50 mL of ice-cold ethanol. Stir for 15 minutes, then filter again.

  • IPC Gate (Self-Validation): Take a 5 mg sample of the wet cake, dissolve in DMSO, and run a rapid LC-MS.

    • Condition: If m/z 195 (starting material) or m/z 33 (hydrazine) is detected at >1% relative abundance, repeat Step 4.

    • Condition: If absent, proceed to Step 6.

  • Drying: Dry the purified solid under high vacuum at 45°C for 12 hours.

Protocol B: Preparative RP-HPLC for API-Grade Purity

Objective: Resolution of structurally similar hydrazide isomers to achieve >99% purity[3].

  • Sample Preparation: Dissolve the semi-pure compound from Protocol A in a minimum volume of DMF (approx. 100 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Mobile Phase Preparation:

    • Solvent A: 0.04% aqueous ammonium formate ( NH4​HCO2​ ) in HPLC-grade water.

    • Solvent B: 100% HPLC-grade Acetonitrile.

  • Chromatography: Inject onto a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). Run a linear gradient from 10% B to 70% B over 30 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm.

  • Fraction Collection & IPC Gate (Self-Validation): Collect the major peak eluting at the characteristic retention time.

    • Condition: Perform analytical HPLC on the pooled fractions. The protocol mandates a purity integration of 99.0% area normalized before lyophilization. If purity is <99.0%, the fractions must be re-injected.

  • Isolation: Lyophilize the validated pooled fractions to afford the pure target compound as a white solid.

References
  • De Novo Generation-Based Design of Potential Computational Hits Targeting the GluN1-GluN2A Receptor. MDPI.
  • WO2021050915A1 - Mta-cooperative prmt5 inhibitors.
  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation.

Sources

Troubleshooting

reducing background noise in 4-oxo-1H-phthalazine-1-carboxylic acid biochemical assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development challenges unique to specific pharmacophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development challenges unique to specific pharmacophores. Assays involving 4-oxo-1H-phthalazine-1-carboxylic acid and its derivatives are notoriously susceptible to high background noise, false positives, and erratic readouts.

This guide is designed to help researchers, assay developers, and drug discovery professionals diagnose and eliminate these artifacts. Rather than merely providing a list of fixes, we will dissect the causality behind why this specific chemotype interferes with biochemical assays and establish self-validating protocols to ensure your data reflects true target engagement.

Diagnostic Workflow for Phthalazine Assay Interference

Before altering your assay conditions, it is critical to identify the physical or spectral mechanism driving the background noise. Use the logical workflow below to isolate the root cause.

Troubleshooting Start High Background Noise in Phthalazine Assay CheckFluo Is it a Fluorescence or Absorbance assay? Start->CheckFluo CheckAgg Are replicates erratic or dose-response steep? Start->CheckAgg FluoIssue Suspect Autofluorescence or Inner Filter Effect CheckFluo->FluoIssue Yes AggIssue Suspect Colloidal Aggregation CheckAgg->AggIssue Yes SolFluo Switch to TR-FRET or Red-Shifted Dyes FluoIssue->SolFluo SolAgg Add 0.01% Triton X-100 & Run DLS AggIssue->SolAgg

Decision tree for diagnosing and resolving background noise in phthalazine assays.

Troubleshooting Guide & FAQs

Q1: Why does 4-oxo-1H-phthalazine-1-carboxylic acid cause massive baseline shifts in my UV-absorbance and standard fluorescence assays? The Causality: The phthalazine core is a highly conjugated aromatic bicyclic system. This structural motif efficiently absorbs photons in the UV/near-UV spectrum (300–400 nm) and emits them in the blue region (400–500 nm). If your assay relies on NADH/NADPH depletion or uses blue fluorophores (e.g., 4-MU, DAPI), the compound will either absorb the excitation light—a phenomenon known as the Inner Filter Effect (IFE)—or artificially inflate the signal via autofluorescence 1. The Solution: You must optically bypass the compound's spectral footprint. Shift your detection window to the red/far-red spectrum (e.g., Alexa Fluor 647) or utilize Time-Resolved FRET (TR-FRET) to gate out the short-lived autofluorescence of the phthalazine core 2.

Q2: My dose-response curves have extremely steep Hill slopes (>2.0), and the background noise varies wildly between technical replicates. Is this a target-specific mechanism? The Causality: No, this is a classic signature of promiscuous colloidal aggregation. The combination of the hydrophobic phthalazine core and the polar carboxylic acid moiety can cause the compound to act as a surfactant-like monomer that forms sub-micrometer colloidal aggregates at micromolar concentrations in aqueous buffers 3. These aggregates non-specifically sequester and partially denature your target enzyme, leading to erratic light scattering (noise) and false-positive inhibition. The Solution: Introduce a non-ionic detergent to the assay buffer to disrupt micelle formation.

Q3: How can I definitively prove that my compound is actually engaging the target (e.g., TGFβRI or PARP) and not just interfering with the assay chemistry? The Causality: True target engagement is independent of the reporter system. Phthalazines have been successfully developed as potent, non-kinase pathway inhibitors, but validating them requires orthogonal confirmation [[4]](). The Solution: Employ a self-validating counter-screen. If you are using a luciferase reporter or a fluorescence-based enzymatic assay, run a parallel label-free assay (such as Surface Plasmon Resonance or Differential Scanning Fluorimetry) to confirm direct binding without spectral interference.

Quantitative Interference Metrics

To help you anticipate and correct for phthalazine-induced noise, refer to the following quantitative thresholds based on standard high-throughput screening metrics.

Assay ReadoutPrimary Interference MechanismTypical Signal DistortionMitigation Strategy & Threshold
UV-Absorbance (340 nm) Inner Filter Effect (IFE)>30% artificial quenching at 10 µMPre-read plate absorbance; shift detection to >500 nm.
Prompt Fluorescence (Blue) Autofluorescence>50% false-positive signal increaseRed-shift assay; use fluorophores with Ex/Em > 600 nm.
TR-FRET Spectral OverlapMinimal (<5% distortion)Apply 50–100 µs time delay before signal integration.
Biochemical Kinase/Enzyme Colloidal AggregationSteep Hill slope (>2.0), erratic IC50Add 0.01% Triton X-100; flag if IC50 shifts >5-fold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal controls directly into the workflow, the assay itself will tell you whether the signal is a true biological response or an artifact.

Protocol 1: Detergent-Disrupted Aggregation Counter-Screen

This protocol validates whether your 4-oxo-1H-phthalazine-1-carboxylic acid derivative is acting as a specific inhibitor or a promiscuous aggregator.

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add Triton X-100 to a final concentration of 0.01% (v/v).

  • Compound Titration: Serially dilute the phthalazine compound in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced precipitation.

  • Parallel Execution: Run the biochemical assay simultaneously in Buffer A (No Detergent) and Buffer B (+0.01% Triton X-100).

  • Self-Validation Logic (Data Analysis): Calculate the IC50 and Hill slope for both conditions.

    • True Inhibitor: The IC50 and Hill slope will remain statistically identical across both buffers.

    • Promiscuous Aggregator: The addition of Triton X-100 will disrupt the colloidal particles, causing a >5-fold rightward shift in the IC50 (loss of potency) and normalizing the Hill slope to ~1.0.

Protocol 2: Time-Resolved FRET (TR-FRET) Autofluorescence Bypass

To completely eliminate the blue autofluorescence of the phthalazine core, transition to a TR-FRET format using a Lanthanide donor (e.g., Europium).

  • Pre-Read Baseline: Dispense the target protein and the phthalazine compound into a black, low-volume 384-well plate. Crucial Step: Read the plate at the exact excitation/emission wavelengths of your intended fluorophores before adding the TR-FRET tracers. This quantifies the compound's intrinsic background noise.

  • Tracer Addition: Add the Europium-labeled donor and the compatible acceptor (e.g., Alexa Fluor 647 or ULight).

  • Time-Gated Measurement: Configure your microplate reader with a 50 to 100 µs time delay following the excitation flash, followed by a 200 µs integration window.

  • Self-Validation Logic: The prompt fluorescence of the phthalazine core decays within nanoseconds. By enforcing the 50 µs delay, the reader only captures the long-lived emission of the Europium complex. If the apparent activity of the compound disappears in the time-delayed read compared to a standard prompt-fluorescence read, the initial hit was a spectral artifact.

TRFRET Excitation Excitation (340 nm) Phthalazine Phthalazine Core (Short-lived Fluo) Excitation->Phthalazine Europium Europium Donor (Long-lived Fluo) Excitation->Europium Delay Time Delay (50-100 µs) Phthalazine->Delay Decays rapidly Europium->Delay Persists Measurement Measurement Window (Background Eliminated) Delay->Measurement

TR-FRET time delay mechanism eliminating short-lived phthalazine autofluorescence.

References

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual (NCBI Bookshelf). Comprehensive overview of the inner filter effect and autofluorescence in screening libraries. URL:[Link]

  • Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs - Journal of Medicinal Chemistry (ACS Publications). Foundational research on how hydrophobic and amphiphilic small molecules form colloidal aggregates that non-specifically inhibit targets. URL:[Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual (NCBI Bookshelf). Detailed methodologies for utilizing TR-FRET time delays to bypass compound-mediated spectral interference. URL: [Link]

  • Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC (NIH). Practical application and cross-screening methodologies for validating phthalazine chemotypes against specific biological pathways without reporter system interference. URL:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 4-oxo-1H-phthalazine-1-carboxylic Acid

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the ideal storage and handling of 4-oxo-1H-phthalazine-1-carboxylic acid (CAS No: 3260-44-4...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the ideal storage and handling of 4-oxo-1H-phthalazine-1-carboxylic acid (CAS No: 3260-44-4). Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and extending its shelf life.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-oxo-1H-phthalazine-1-carboxylic acid?

A1: To ensure the long-term stability of solid 4-oxo-1H-phthalazine-1-carboxylic acid, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2°C and 8°C.[1][2] The compound should be kept in a tightly sealed container to prevent moisture absorption and potential degradation.

Q2: Is 4-oxo-1H-phthalazine-1-carboxylic acid sensitive to light?

A2: Yes, phthalazine derivatives can be sensitive to light. To prevent potential photodegradation, it is crucial to store the compound in a light-protected container, such as an amber vial, and to keep it in a dark location like a refrigerator or a designated chemical storage cabinet.

Q3: What is the recommended procedure for preparing solutions of 4-oxo-1H-phthalazine-1-carboxylic acid?

A3: Due to the presence of a carboxylic acid group, the solubility of 4-oxo-1H-phthalazine-1-carboxylic acid is pH-dependent. It is generally more soluble in basic aqueous solutions due to the formation of a carboxylate salt. For organic solvents, dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions. When preparing aqueous solutions, it is advisable to start with a small amount of a polar organic solvent like DMSO to initially dissolve the compound before diluting with the desired aqueous buffer. The pH of the final solution should be considered, as acidic conditions may decrease solubility.

Q4: Can I store solutions of this compound? If so, under what conditions?

A4: While it is always best practice to prepare solutions fresh, if storage is necessary, it is recommended to store them at -20°C for short periods. For longer-term storage, -80°C is preferable. Solutions should be stored in tightly capped vials to prevent solvent evaporation. Avoid repeated freeze-thaw cycles, as this can lead to degradation. If you observe any precipitation upon thawing, gently warm and vortex the solution to ensure homogeneity before use.

Q5: What are the primary safety and handling precautions for this compound?

A5: 4-oxo-1H-phthalazine-1-carboxylic acid is classified as an irritant and can be harmful if swallowed.[2][3] It can cause skin and eye irritation. Therefore, it is essential to handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with 4-oxo-1H-phthalazine-1-carboxylic acid.

Issue 1: Inconsistent Experimental Results

Symptom: You observe variability in your experimental outcomes, such as a loss of biological activity or inconsistent analytical readings.

Potential Cause: This could be due to the degradation of the compound from improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the solid compound has been consistently stored at 2-8°C and protected from light and moisture.

  • Assess Solution Stability: If you are using a stock solution, consider its age and how it has been stored. Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.

  • Prepare Fresh Solutions: For critical experiments, always prepare fresh solutions from the solid material.

  • Analytical Confirmation: If you suspect degradation, it is advisable to re-analyze the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products. A stability-indicating HPLC method would be ideal for this purpose.

Issue 2: Difficulty Dissolving the Compound

Symptom: The compound does not fully dissolve in the chosen solvent.

Potential Cause: The solubility of 4-oxo-1H-phthalazine-1-carboxylic acid can be limited in certain solvents, particularly at neutral or acidic pH.

Troubleshooting Steps:

  • Solvent Selection: For aqueous solutions, try adjusting the pH to be more basic (pH > 7). The predicted pKa of the carboxylic acid is around 1.24, meaning it will be deprotonated and more soluble in basic conditions.[1]

  • Co-Solvents: For challenging solutes, using a small amount of a water-miscible organic solvent like DMSO or ethanol to first wet and dissolve the compound before adding the aqueous buffer can be effective.

  • Sonication: Gentle sonication in a water bath can aid in the dissolution process.

  • Warming: Gentle warming can increase solubility, but be cautious as excessive heat can lead to thermal degradation.

Issue 3: Observation of Color Change

Symptom: The solid compound or its solution changes color over time.

Potential Cause: A color change can be an indicator of chemical degradation, possibly due to oxidation or other decomposition pathways.

Troubleshooting Steps:

  • Inert Atmosphere: For long-term storage of the solid, consider storing it under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidative degradation.

  • Purity Check: If a color change is observed, it is highly recommended to perform an analytical purity check (e.g., by HPLC or LC-MS) to identify any potential impurities or degradation products.

  • Discard if Necessary: If significant degradation is confirmed, it is best to discard the material and use a fresh batch to ensure the integrity of your experimental results.

Ideal Storage Conditions Workflow

G cluster_degradation Potential Degradation Pathways A 4-oxo-1H-phthalazine-1-carboxylic acid B Hydrolysis A->B Moisture/pH extremes C Oxidation A->C Air/Peroxides D Photodecomposition A->D UV/Visible Light E Decarboxylation A->E Heat B_prod Phthalic acid derivatives B->B_prod C_prod Oxidized heterocyclic species C->C_prod D_prod Photodegradants D->D_prod E_prod 4-phthalazinone E->E_prod

Caption: Potential degradation pathways for 4-oxo-1H-phthalazine-1-carboxylic acid.

1. Hydrolysis: The amide-like lactam ring in the phthalazinone structure and the carboxylic acid group can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. This could lead to ring-opening to form derivatives of phthalic acid.

2. Oxidation: Heterocyclic compounds can be prone to oxidation, particularly if exposed to air and light over extended periods. The nitrogen atoms and the aromatic ring are potential sites for oxidation.

3. Photodecomposition: As with many aromatic and heterocyclic compounds, exposure to UV or even high-intensity visible light can provide the energy to initiate photochemical reactions, leading to a variety of degradation products.

4. Decarboxylation: Carboxylic acids, especially when attached to a heterocyclic ring system, can undergo decarboxylation (loss of CO2) when heated. This would result in the formation of 4-phthalazinone.

Long-Term Stability and Re-testing

For drug development professionals, ensuring the long-term stability of an Active Pharmaceutical Ingredient (API) like 4-oxo-1H-phthalazine-1-carboxylic acid is a regulatory requirement.

Long-Term Stability Studies:

Formal stability studies should be conducted under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH and accelerated conditions at 40°C/75% RH). These studies are designed to establish a re-test period or shelf life for the API.

Re-test Period:

The re-test period is the timeframe during which the API is expected to remain within its specifications when stored under the defined conditions. After this period, the material should be re-tested for purity and potency before use in manufacturing. A batch of an API can be re-tested multiple times, and if it continues to meet the specifications, it can be used.

Recommended Analytical Parameters for Stability Testing:

  • Appearance: Visual inspection for any changes in color or physical state.

  • Assay: Quantitative determination of the amount of 4-oxo-1H-phthalazine-1-carboxylic acid, typically by a validated HPLC method.

  • Impurities/Degradation Products: Identification and quantification of any new impurities or an increase in existing ones.

  • Water Content: Measurement of water content, as moisture can promote hydrolysis.

By implementing these storage, handling, and testing protocols, researchers and drug development professionals can ensure the stability and integrity of 4-oxo-1H-phthalazine-1-carboxylic acid, leading to more reliable and reproducible scientific outcomes.

References

  • Mullani, N. S., & Nargatti, P. I. (2021). Forced Degradation Studies as a Tool in the Pharmaceutical Stability and Formulation Development. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
  • Patel, R. M., & Shah, B. M. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 1-6.
  • ChemBK. (2024, April 9). 4-Hydroxyphthalazine-1-carboxylicacid. Retrieved from [Link]

  • Ramireddy, R., & Behara, V. (2023). Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of Ozenoxacin and Benzoic Acid in cream formulations. International Journal of Applied Pharmaceutics, 15(5), 134-141.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zour, E. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14.
  • An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. (n.d.). Der Pharma Chemica, 6(3), 224-233.
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD, 5(6).
  • Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3).
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(2).
  • Dong, M. W. (2021, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Marzouk, A. A., et al. (2021). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. RSC Advances, 11(34), 20869-20884.
  • El-Sayed, W. M., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 28(1), 229.
  • El-Gendy, M. A. A. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1).
  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubChem.
  • Khan, A., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]. Journal of the Chilean Chemical Society, 60(1), 2774-2779.
  • Shimadzu. (n.d.). No.G228.
  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PubChem.
  • National Center for Biotechnology Information. (n.d.). A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. PubChem.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. PubChem.
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2015). From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. Organic & Biomolecular Chemistry, 13(31), 8431-8443.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview.
  • PubMed. (n.d.).
  • Indian Academy of Sciences. (n.d.).
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Royal Society of Chemistry. (2021). Phthalazine-trione as a blue-green light-emitting moiety: crystal structures, photoluminescence and theoretical calculations. New Journal of Chemistry, 45(38), 17651-17659.
  • Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters, 6, 139-149.
  • MDPI. (2017). Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media. Molecules, 22(6), 991.
  • Scribd. (n.d.).
  • MilliporeSigma. (n.d.). 4-oxo-3,4-2h-phthalazine-1-carbothioic acid ethylamide, hydrobromide.
  • Organic Chemistry Data. (2022, April 7).
  • MDPI. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 28(1), 229.

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Reference Data & Comparative Studies

Validation

comparing 4-oxo-1H-phthalazine-1-carboxylic acid with other phthalazine derivatives

Comparative Analysis of 4-Oxo-1H-phthalazine-1-carboxylic Acid and Advanced Phthalazine Derivatives Executive Summary 4-Oxo-1H-phthalazine-1-carboxylic acid (tautomerically known as 4-oxo-3,4-dihydrophthalazine-1-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 4-Oxo-1H-phthalazine-1-carboxylic Acid and Advanced Phthalazine Derivatives

Executive Summary

4-Oxo-1H-phthalazine-1-carboxylic acid (tautomerically known as 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid) is a highly versatile nitrogen-containing heterocyclic scaffold[1]. While the unmodified carboxylic acid primarily serves as a synthetic intermediate, its functionalized derivatives have become cornerstone pharmacophores in modern oncology and metabolic disease management[2][3]. This guide provides an objective, data-driven comparison of 4-oxo-1H-phthalazine-1-carboxylic acid and its advanced derivatives against established clinical standards like Olaparib (PARP inhibitor) and Epalrestat (Aldose Reductase inhibitor).

Structural Significance and Mechanistic Divergence

The core structure of 4-oxo-1H-phthalazine-1-carboxylic acid features a fused benzene and pyridazine ring system with a carbonyl group and a carboxylic acid moiety[1]. This configuration provides a rigid planar geometry ideal for π−π stacking interactions within enzyme active sites, while the lactam and carboxylic acid groups serve as potent hydrogen bond donors and acceptors[3].

As an application scientist, it is critical to understand that the unmodified 1-carboxylic acid exhibits relatively low direct target affinity due to its high polarity and rapid clearance. However, by modifying the 1-carboxylic acid or the N-2 position, researchers can drastically shift the molecule's target affinity:

  • PARP-1 Inhibition: Converting the carboxylic acid into bulky carboxamides or linking it to piperazine/cyclopropane moieties mimics the nicotinamide pharmacophore of NAD+. This allows the derivative to competitively bind the PARP-1 catalytic domain, achieving binding energies as low as -8.5 kcal/mol[4][5].

  • Aldose Reductase (AR) Inhibition: Introducing sulfonamide groups or retaining acetic acid derivatives at the N-2 position enhances binding to the AR active site. This prevents the pathological conversion of glucose to sorbitol, a primary driver of diabetic neuropathy and retinopathy[6][7].

TargetPathways Core 4-Oxo-1H-phthalazine- 1-carboxylic acid Path1 PARP-1 / PARP-2 Inhibition Core->Path1 Amidation / Piperazine Substitution Path2 Aldose Reductase (AR) Inhibition Core->Path2 Sulfonamide / Acetic acid Substitution Path3 VEGFR-2 / EGFR Inhibition Core->Path3 Hydrazine / Pyrazole Substitution Drug1 Olaparib & Phthalazinone Carboxamides Path1->Drug1 Drug2 Zopolrestat & Phthalazine Sulfonamides Path2->Drug2 Drug3 Hydrazinylphthalazine Derivatives Path3->Drug3 Result1 Synthetic Lethality in BRCA-mutant Cancers Drug1->Result1 Result2 Prevention of Diabetic Neuropathy/Retinopathy Drug2->Result2 Result3 Anti-angiogenesis & Tumor Apoptosis Drug3->Result3

Diagram 1: Mechanistic divergence of the phthalazine core based on structural modifications.

Quantitative Performance Comparison

To objectively evaluate the pharmacological utility of the phthalazine scaffold, the following table compares the baseline intermediate with its optimized derivatives and current clinical standards.

Compound Class / NamePrimary TargetKey Structural ModificationIn Vitro Potency ( IC50​ / Ki​ )Primary Application / Cell Line
4-Oxo-1H-phthalazine-1-carboxylic acid N/A (Scaffold)Unmodified CoreLow direct affinitySynthetic Intermediate[1][3]
Olaparib (Clinical Standard)PARP-1 / PARP-2Phthalazinone + Piperazine IC50​≈43.59 nMBRCA-mutated Cancers[4][8]
Phthalazinone Carboxamides PARP-1Meta-substituted carboxamide IC50​≈3.5 nMMDA-MB-436 (BRCA1 deficient)[4][5]
Epalrestat (Clinical Standard)Aldose ReductaseRhodanine derivative Ki​=852.50 nMDiabetic Neuropathy[7]
Phthalazine Sulfonamides (e.g., Compound 5f)Aldose ReductaseN-substituted sulfonamide Ki​=148.20 nMDiabetic Complications[7]
Zopolrestat Aldose ReductasePhthalazinone + Benzothiazole IC50​≈3.1 nMDiabetic Complications[9][10]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols emphasize the causality behind each methodological step used to generate the benchmarking data above.

Protocol 1: In Vitro PARP-1 Inhibition ELISA-Based Assay

Objective: To quantify the IC50​ of phthalazine-based PARP inhibitors against Olaparib. Causality Principle: PARP-1 utilizes NAD+ to synthesize poly(ADP-ribose) (PAR) chains on target proteins. By using biotinylated NAD+ , the incorporated biotin serves as a direct, proportional tag for enzyme activity. Active phthalazine inhibitors will competitively block this process, leading to a quantifiable decrease in the reporter signal[2].

  • Plate Preparation: Coat 96-well microplates with histone proteins (10 μ g/mL in PBS) overnight at 4°C. Rationale: Histones are the natural in vivo substrates for PARylation, providing a biologically relevant anchor that validates the assay's physiological accuracy[2].

  • Enzyme Reaction: Add recombinant human PARP-1 enzyme, varying concentrations of the phthalazine derivative, and a reaction buffer containing NAD+ and Biotin- NAD+ . Incubate for 1 hour at room temperature.

  • Termination & Washing: Wash the wells 3x with PBS-T (PBS + 0.1% Tween-20). Rationale: Tween-20 reduces non-specific hydrophobic binding, ensuring that only covalently bound Biotin-PAR chains remain on the plate.

  • Detection: Add Streptavidin-HRP (Horseradish Peroxidase). The streptavidin binds specifically to the biotin tags with extreme affinity ( Kd​≈10−14 M)[2].

  • Quantification: Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate. HRP catalyzes the oxidation of TMB, producing a blue color. Stop the reaction with 2M H2​SO4​ and read absorbance at 450 nm. Calculate IC50​ using non-linear regression[2].

AssayWorkflow Step1 Step 1: Plate Coating Histone proteins anchored to microplate Step2 Step 2: Enzyme Reaction PARP-1 + Biotin-NAD+ + Phthalazine Inhibitor Step1->Step2 Wash Step3 Step 3: Detection Binding Streptavidin-HRP binds biotinylated PAR chains Step2->Step3 Wash Step4 Step 4: Quantification TMB Substrate added. Read Absorbance at 450nm Step3->Step4 Wash

Diagram 2: Step-by-step workflow of the PARP-1 Inhibition ELISA Assay.

Protocol 2: Aldose Reductase (AR) Kinetic Assay

Objective: To determine the Ki​ of novel phthalazine sulfonamides compared to Epalrestat. Causality Principle: AR catalyzes the NADPH-dependent reduction of aldehydes. The assay tracks the oxidation of NADPH to NADP+ , which is accompanied by a measurable decrease in absorbance at 340 nm.

  • Reaction Mixture: Combine 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, and the phthalazine inhibitor in a cuvette.

  • Initiation: Add the substrate (e.g., 10 mM DL-glyceraldehyde) and recombinant human AR to initiate the reaction.

  • Kinetic Tracking: Monitor the decrease in absorbance at 340 nm continuously for 5 minutes using a spectrophotometer. Rationale: The rate of absorbance decrease is directly proportional to the velocity of the enzyme ( V ). A slower rate indicates successful target inhibition[6][11].

  • Data Analysis: Plot the data using a Lineweaver-Burk plot to determine the mechanism of inhibition (competitive vs. non-competitive) and calculate the precise Ki​ [6].

Strategic Insights for Drug Development

From an application scientist's perspective, 4-oxo-1H-phthalazine-1-carboxylic acid is rarely the final therapeutic entity. However, it is an indispensable precursor. Testing its advanced carboxamide derivatives in BRCA-deficient cell lines (like MDA-MB-436 or Capan-1) validates the principle of synthetic lethality, where the inhibition of single-strand DNA repair proves fatal only to cells already lacking double-strand repair mechanisms[4][5][8]. Furthermore, recent advancements in dual-target inhibitors (e.g., PARP-1/HDAC-1 dual inhibitors utilizing the phthalazinone core) demonstrate that the scaffold's highly tunable electrostatics will continue to drive next-generation oncology therapeutics[12].

Sources

Comparative

The Structural Evolution of PARP Inhibition: 4-oxo-1H-phthalazine-1-carboxylic acid vs. Standard Clinical PARP Inhibitors

Introduction: The Pharmacophore Foundation Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of BRCA-deficient cancers by exploiting synthetic lethality. However, the development of these co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacophore Foundation

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of BRCA-deficient cancers by exploiting synthetic lethality. However, the development of these complex, clinical-stage molecules traces back to a fundamental structural building block: 4-oxo-1H-phthalazine-1-carboxylic acid (also known chemically as 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid) [2].

For drug development professionals and medicinal chemists, understanding the functional gap between this naked pharmacophore and fully elaborated standard PARP inhibitors (such as Olaparib, Talazoparib, and Niraparib) is critical. This guide objectively compares the biochemical performance, structural binding logic, and experimental validation of the phthalazinone core against its clinical successors[1, 3].

Structural Causality & Mechanism of Action

To understand why standard PARP inhibitors outperform their precursor core, we must examine the topography of the PARP1 catalytic domain. The active site consists of two adjacent sub-pockets: the nicotinamide-ribose pocket and the adenine-ribose pocket (AD site) [1].

  • The Core (4-oxo-1H-phthalazine-1-carboxylic acid): The phthalazinone moiety acts as a nicotinamide bioisostere. It anchors into the nicotinamide-ribose pocket by forming critical hydrogen-bond networks with the residues Ser904 and Gly863, while engaging in π−π stacking interactions with Tyr907 [1]. However, because it lacks extended side chains, it functions merely as a competitive catalytic inhibitor of NAD+.

  • Standard Inhibitors (e.g., Olaparib): Clinical PARP inhibitors retain the phthalazinone core but feature bulky extensions (such as the cyclopropanecarbonylpiperazine group in Olaparib). These extensions protrude into the adenine-ribose pocket. This dual-pocket occupation not only drives the IC50 down into the low nanomolar range but also induces an allosteric conformational change that locks PARP1 onto damaged DNA—a phenomenon known as PARP trapping [1, 4].

G Core 4-oxo-1H-phthalazine- 1-carboxylic acid (Pharmacophore Core) Nicotinamide Nicotinamide-Ribose Pocket (Ser904, Gly863, Tyr907) Core->Nicotinamide Binds via H-bonds & π-π stacking Olaparib Standard PARP Inhibitor (e.g., Olaparib) Olaparib->Nicotinamide Anchors core motif Adenine Adenine-Ribose Pocket (AD Site) Olaparib->Adenine Bulky piperazine extension CatInhib Catalytic Inhibition (Competitive with NAD+) Nicotinamide->CatInhib Blocks NAD+ Trapping Allosteric PARP Trapping (DNA-Protein Complex) Adenine->Trapping Induces conformational change

Diagram 1: Binding logic distinguishing the core pharmacophore from extended clinical inhibitors.

Quantitative Performance Comparison

The structural differences directly translate to biochemical and cellular efficacy. The table below summarizes the quantitative divergence between the foundational core and a standard clinical inhibitor.

Feature4-oxo-1H-phthalazine-1-carboxylic acidStandard PARP Inhibitor (Olaparib)
Primary Role Synthetic intermediate / Scaffold [2]Clinical therapeutic [3]
Target Binding Pockets Nicotinamide-ribose site onlyNicotinamide + Adenine-ribose sites
PARP1 Enzymatic IC50 ~1.0 – 5.0 µM (Micromolar)~1.0 – 5.0 nM (Nanomolar) [3]
PARP Trapping Efficiency NegligibleHighly efficient [1]
Cellular Cytotoxicity (BRCA mut) Low / Non-lethalHigh (Drives Synthetic Lethality)
Molecular Weight 190.16 g/mol 434.46 g/mol

Experimental Methodologies: Self-Validating Systems

To objectively validate the differences outlined above, application scientists rely on two distinct experimental workflows. The first measures pure catalytic inhibition, while the second isolates the critical PARP trapping mechanism.

Protocol 1: In Vitro PARP1 Catalytic Inhibition Assay

Causality & Principle: PARP1 basal activity is intrinsically low but is hyperactivated by damaged DNA. By supplying exogenous nicked DNA in a cell-free system, we force PARP1 into an active state. We then measure the incorporation of biotinylated NAD+ into poly(ADP-ribose) (PAR) chains to determine the exact IC50 of the test compounds [3].

Step-by-Step Methodology:

  • Plate Preparation: Coat 96-well microplates with histone proteins (the natural acceptor for PAR chains) in a carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C. Wash with PBS containing 0.1% Tween-20.

  • Enzyme Activation: Add recombinant human PARP1 enzyme (0.5 U/well) in an assay buffer containing nicked plasmid DNA (to allosterically activate PARP1) and varying concentrations of the test compound (Core vs. Standard Inhibitor).

  • Substrate Addition: Initiate the reaction by adding a mixture of standard NAD+ and biotinylated-NAD+. Incubate for 30 minutes at room temperature.

  • Detection: Wash the plates thoroughly to remove unincorporated NAD+. Add Streptavidin-HRP, incubate for 30 minutes, wash again, and add a colorimetric substrate (e.g., TMB).

  • Quantification: Stop the reaction with 2N H₂SO₄ and read absorbance at 450 nm using a microplate reader. Plot the dose-response curve to calculate the IC50.

Protocol 2: Chromatin Fractionation for PARP Trapping

Causality & Principle: Standard PARP inhibitors do not just block catalysis; they trap PARP1 on DNA, creating a cytotoxic lesion that stalls replication forks [1]. The unmodified core lacks the structural bulk to induce this trapping. This protocol uses differential centrifugation to separate soluble (untrapped) PARP1 from chromatin-bound (trapped) PARP1 to validate the compound's mechanism of action.

Step-by-Step Methodology:

  • Cell Treatment: Culture BRCA-deficient cells (e.g., Capan-1). Treat the cells with 0.01% methyl methanesulfonate (MMS) for 1 hour to induce DNA single-strand breaks, alongside the test inhibitor (ranging from 10 nM to 1 µM).

  • Soluble Fraction Extraction: Harvest the cells and lyse them in a mild cytoskeleton (CSK) buffer (10 mM PIPES, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl₂, 0.5% Triton X-100) containing protease inhibitors. Centrifuge at 13,000 × g for 10 minutes. The resulting supernatant contains the soluble, untrapped PARP1.

  • Chromatin Fraction Extraction: Resuspend the remaining pellet in a harsh lysis buffer (e.g., RIPA buffer with 1% SDS) and sonicate briefly to shear the DNA. This fraction contains the chromatin-trapped PARP1.

  • Western Blotting: Resolve both fractions via SDS-PAGE. Probe the membrane with anti-PARP1 antibodies. A distinct shift of PARP1 from the soluble fraction to the chromatin fraction indicates successful PARP trapping (seen with Olaparib, but absent with the core).

G Cells Cultured Cells (+ MMS Damage) Inhibitor Inhibitor Treatment (Core vs. Standard) Cells->Inhibitor Lysis CSK Buffer Lysis (Mild Detergent) Inhibitor->Lysis Centrifuge Centrifugation (13,000 x g) Lysis->Centrifuge Soluble Supernatant (Untrapped PARP1) Centrifuge->Soluble Core Inhibitor Phenotype Chromatin Pellet (Trapped PARP1) Centrifuge->Chromatin Standard Inhibitor Phenotype

Diagram 2: Chromatin fractionation workflow to validate allosteric PARP trapping.

References

  • YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation ResearchGate URL:[Link]

  • Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer PubMed / NIH URL:[Link]

  • Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor PubMed Central / NIH URL:[Link]

Validation

Benchmarking Novel PARP Inhibitor Efficacy: A Comparative Guide for Xenograft Models Featuring 4-oxo-1H-phthalazine-1-carboxylic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of novel PARP inhibitors, using the hypothetical compound 4-oxo-1H-phthalazin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of novel PARP inhibitors, using the hypothetical compound 4-oxo-1H-phthalazine-1-carboxylic acid as a case study. We will delve into the rationale behind experimental design, provide detailed protocols, and present a strategy for objective comparison against established standards of care.

Introduction: The Rationale for Developing Novel PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, most notably those with BRCA1/2 mutations.[1][2] By inducing synthetic lethality, these drugs have shown significant clinical benefit.[3] However, the emergence of resistance and the desire for improved therapeutic windows necessitate the development of next-generation PARP inhibitors.[1][4]

Our focus here is on a novel phthalazine derivative, 4-oxo-1H-phthalazine-1-carboxylic acid. The phthalazine core is found in several compounds with demonstrated anti-cancer properties.[5][6] This guide will outline a rigorous preclinical xenograft study to benchmark its efficacy against established PARP inhibitors like Olaparib and Talazoparib.

The Central Hypothesis and Key Scientific Questions

The central hypothesis is that 4-oxo-1H-phthalazine-1-carboxylic acid will demonstrate superior or comparable anti-tumor efficacy in xenograft models of HR-deficient cancers compared to existing PARP inhibitors.

This overarching hypothesis is broken down into several key scientific questions to be addressed by the xenograft studies:

  • Efficacy: Does 4-oxo-1H-phthalazine-1-carboxylic acid significantly inhibit tumor growth in BRCA-mutated cancer xenografts?

  • Comparative Efficacy: How does the tumor growth inhibition of 4-oxo-1H-phthalazine-1-carboxylic acid compare to that of Olaparib and Talazoparib?

  • Therapeutic Window: What is the maximum tolerated dose (MTD) of 4-oxo-1H-phthalazine-1-carboxylic acid, and how does its toxicity profile compare to other PARP inhibitors?

  • Pharmacodynamics: Does treatment with 4-oxo-1H-phthalazine-1-carboxylic acid lead to the expected downstream molecular changes indicative of PARP inhibition in the tumor tissue?

Experimental Design: A Multi-Model Approach for Robust Evaluation

To ensure a comprehensive and robust evaluation, we propose a multi-model xenograft approach, incorporating both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Model Selection: The Cornerstone of a Successful Study

The choice of cancer models is critical. Given the mechanism of action of PARP inhibitors, we will focus on models with well-characterized HR deficiencies.

  • Cell Line-Derived Xenografts (CDX): These models offer high reproducibility and are ideal for initial efficacy screening.

    • Breast Cancer:

      • BRCA1-mutant: HCC1937

      • BRCA2-mutant: VC8/VC8-B2 isogenic pair (to directly assess the impact of BRCA2 status)[7]

    • Ovarian Cancer:

      • BRCA-proficient: OVCAR4 (for combination studies)[8]

      • Murine fallopian tube (mFT) cell lines from genetically engineered mouse models of high-grade serous ovarian cancer (HGSOC) with BRCA and PTEN deficiencies can also be considered.[9]

  • Patient-Derived Xenografts (PDX): PDX models better recapitulate the heterogeneity and microenvironment of human tumors, providing more clinically relevant data.[2]

    • It is recommended to use a panel of well-characterized PDX models from breast and ovarian cancers with and without germline BRCA1/2 mutations.[10]

Study Arms and Dosing Strategy

A well-designed study should include the following arms:

Study ArmTreatmentRationale
1Vehicle ControlTo establish the baseline tumor growth rate.
24-oxo-1H-phthalazine-1-carboxylic acid (Low Dose)To assess the dose-response relationship.
34-oxo-1H-phthalazine-1-carboxylic acid (High Dose)To evaluate efficacy at a dose approaching the MTD.
4OlaparibTo benchmark against a first-generation, widely used PARP inhibitor.[1][11]
5TalazoparibTo compare against a highly potent PARP inhibitor known for its PARP-trapping capabilities.[9][11][12]

The dosing for Olaparib and Talazoparib should be based on established literature values for xenograft studies (e.g., Olaparib at 50-100 mg/kg, Talazoparib at 0.25-1 mg/kg).[8][10][11] The doses for 4-oxo-1H-phthalazine-1-carboxylic acid will need to be determined in a preliminary MTD study.

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step guide for conducting the xenograft study.

Experimental Workflow Diagram

G cluster_preclinical Pre-clinical Preparation cluster_implantation Tumor Implantation & Growth cluster_treatment Treatment & Monitoring cluster_endpoints Endpoint Analysis A Cell Line Culture & Expansion D Subcutaneous Injection of Cancer Cells (e.g., 2-5 x 10^6 cells) A->D B Animal Acclimatization (6-8 week old female nude mice) B->D C MTD Study for 4-oxo-1H-phthalazine-1-carboxylic acid G Daily Dosing (Oral Gavage) - Vehicle - Test Compound (Low & High) - Olaparib - Talazoparib C->G E Tumor Growth Monitoring (Calipers, twice weekly) D->E F Randomization into Treatment Groups (n=8-10/group) when tumors reach ~100-150 mm³ E->F F->G H Monitor Body Weight & Clinical Signs G->H I Euthanasia at Endpoint (Tumor volume >1500 mm³ or clinical deterioration) H->I Endpoint Criteria Met J Tumor Excision & Weight Measurement I->J K Sample Collection (Tumor, Blood) for Pharmacodynamic Analysis J->K G cluster_normal Normal Cell (HR Proficient) cluster_cancer Cancer Cell (HR Deficient) A Single-Strand Break (SSB) B PARP A->B C Base Excision Repair (BER) B->C G DNA Repair & Cell Survival C->G D Double-Strand Break (DSB) E BRCA1/2 D->E F Homologous Recombination (HR) E->F F->G H Single-Strand Break (SSB) I PARP H->I K Replication Fork Collapse I->K Unrepaired SSB leads to J 4-oxo-1H-phthalazine-1-carboxylic acid J->I Inhibits L Double-Strand Break (DSB) K->L M BRCA1/2 (mutated/deficient) L->M N Homologous Recombination (HR) Failure M->N O Cell Death (Apoptosis) N->O

Caption: Mechanism of synthetic lethality with PARP inhibitors.

In a normal cell, both the base excision repair (BER) pathway, mediated by PARP, and the homologous recombination (HR) pathway, mediated by proteins like BRCA1 and BRCA2, are functional, ensuring DNA integrity. In cancer cells with a deficient HR pathway (e.g., due to BRCA mutations), the inhibition of PARP by a drug like 4-oxo-1H-phthalazine-1-carboxylic acid leads to an accumulation of unrepaired single-strand breaks. These subsequently cause double-strand breaks during DNA replication, which cannot be repaired in the absence of a functional HR pathway, ultimately leading to cell death.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the preclinical evaluation of novel PARP inhibitors using xenograft models. By employing a multi-model approach with both CDX and PDX, and by benchmarking against established standards of care, researchers can generate robust and clinically relevant data.

Positive results from these studies would warrant further investigation into the pharmacokinetic and pharmacodynamic properties of 4-oxo-1H-phthalazine-1-carboxylic acid, as well as its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. [13]Ultimately, the goal is to identify novel PARP inhibitors with improved efficacy and safety profiles to expand the therapeutic options for patients with HR-deficient cancers.

References

  • Testing PARP Inhibitors Using a Murine Xenograft Model. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

  • Pilie, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2017). PARP inhibitors: extending benefit beyond BRCA. Clinical Cancer Research, 23(13), 3751-3760.
  • Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy. (2024). AACR Journals. Retrieved March 26, 2026, from [Link]

  • Zebrafish Xenografts Unveil Sensitivity to Olaparib beyond BRCA Status. (2021). PMC. Retrieved March 26, 2026, from [Link]

  • Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial. (2022). PMC. Retrieved March 26, 2026, from [Link]

  • Understanding tumour growth variability in breast cancer xenograft models identifies PARP inhibition resistance biomarkers. (2024). Apollo. Retrieved March 26, 2026, from [Link]

  • Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy. (2024). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Understanding tumour growth variability in breast cancer xenograft models identifies PARP inhibition resistance biomarkers. (2024). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Coadministration of guadecitabine and talazoparib effective in ovarian cancer xenograft model. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Combination therapy of the EZH2 inhibitor GSK126 and the PARP inhibitor Olaparib shows in vivo synergy in a patient-derived xenograft model of BRCA1-deficient breast cancer. (2018). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Abstract B02: Co-clinical trial of olaparib in breast and ovarian patient-derived tumor xenografts (PDX) enables the identification of response biomarkers. (2016). AACR Journals. Retrieved March 26, 2026, from [Link]

  • Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model. (2019). Frontiers. Retrieved March 26, 2026, from [Link]

  • A patient-derived-xenograft platform to study BRCA-deficient ovarian cancers. (2017). PMC. Retrieved March 26, 2026, from [Link]

  • Co-Packaged PARP inhibitor and photosensitizer for targeted photo-chemotherapy of 3D ovarian cancer spheroids. (2024). PMC. Retrieved March 26, 2026, from [Link]

  • The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin. (2023). AACR Journals. Retrieved March 26, 2026, from [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2022). PMC. Retrieved March 26, 2026, from [Link]

  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (2022). MDPI. Retrieved March 26, 2026, from [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Retrieved March 26, 2026, from [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). PMC. Retrieved March 26, 2026, from [Link]

  • Cancer Risk Management for People with a BRCA1 Mutation. (2026). FORCE. Retrieved March 26, 2026, from [Link]

  • Discovery and Optimization of Orally Bioavailable Phthalazone and Cinnolone Carboxylic Acid Derivatives as S1P2 Antagonists against Fibrotic Diseases. (2021). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Risk Management for BRCA1/BRCA2 mutation carriers without and with breast cancer. (n.d.). Retrieved March 26, 2026, from [Link]

  • Current evidence of BRCA mutations in genitourinary and gynecologic tumors: a scoping review. (2022). Retrieved March 26, 2026, from [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2022). MDPI. Retrieved March 26, 2026, from [Link]

  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022). ACS Omega. Retrieved March 26, 2026, from [Link]

  • Recommendation: BRCA-Related Cancer: Risk Assessment, Genetic Counseling, and Genetic Testing. (2019). United States Preventive Services Taskforce. Retrieved March 26, 2026, from [Link]

  • 4-Hydroxyphthalazine-1-carboxylicacid. (2024). ChemBK. Retrieved March 26, 2026, from [Link]

Sources

Comparative

reproducibility of 4-oxo-1H-phthalazine-1-carboxylic acid synthesis routes

Title: Reproducibility and Performance of 4-oxo-1H-phthalazine-1-carboxylic Acid Synthesis Routes: A Comparative Guide Introduction 4-oxo-1H-phthalazine-1-carboxylic acid—frequently represented in the literature by its t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility and Performance of 4-oxo-1H-phthalazine-1-carboxylic Acid Synthesis Routes: A Comparative Guide

Introduction 4-oxo-1H-phthalazine-1-carboxylic acid—frequently represented in the literature by its tautomeric name,[1]—is a highly privileged heterocyclic scaffold. It serves as a critical building block in the development of [2] and for colorectal cancer therapies[3]. Because this intermediate is positioned early in drug discovery workflows, the reproducibility, scalability, and purity profile of its synthesis are paramount. This guide objectively compares the three primary synthetic routes, analyzing the mechanistic causality behind experimental choices and providing self-validating protocols to ensure pharmaceutical-grade reproducibility.

Mechanistic Overview The construction of the phthalazinone core relies on the bis-nucleophilic condensation of hydrazine with a 1,2-dicarbonyl equivalent. The choice of the starting electrophile dictates the impurity profile and the necessary downstream purification steps.

SynthesisRoutes N1 Naphthalene (Starting Material) N2 KMnO4 Oxidation (Ring Cleavage) N1->N2 N3 Phthalonic Acid (Key Intermediate) N2->N3 N4 Hydrazine Hydrate (Bis-nucleophilic Attack) N3->N4 N5 4-oxo-3,4-dihydrophthalazine- 1-carboxylic acid N4->N5 Cyclization N6 Commercial Phthalonic Acid N6->N3 Telescoped N7 Methyl 4-oxo-3,4-dihydrophthalazine- 1-carboxylate N8 Acid/Base Hydrolysis (Saponification) N7->N8 N8->N5

Fig 1. Mechanistic pathways for synthesizing 4-oxo-1H-phthalazine-1-carboxylic acid.

Route 1: The De Novo Naphthalene Oxidation Pathway

Causality & Logic: This classical route begins with the to generate phthalonic acid (2-carboxy-phenylglyoxylic acid)[1]. Hydrazine hydrate is subsequently introduced to execute a dual nucleophilic attack on the alpha-keto and ortho-carboxylic acid groups[2]. While naphthalene is highly cost-effective, the oxidation step is notoriously sensitive to temperature fluctuations. Over-oxidation to phthalic acid is a common side reaction that acts as a dead-end impurity, drastically lowering the reproducibility of the subsequent cyclization.

Step-by-Step Methodology:

  • Oxidation: Suspend naphthalene in water/pyridine and slowly add KMnO4 while maintaining the internal temperature strictly below 40°C to prevent over-oxidation.

  • Intermediate Isolation: Filter the precipitated MnO2. Acidify the aqueous filtrate with HCl to precipitate the phthalonic acid intermediate.

  • Cyclization: Dissolve the crude phthalonic acid (12.5 mmol) in a [2].

  • Condensation: Add hydrazine hydrate (15.0 mmol, 1.2 eq) dropwise. Stir the solution at room temperature for 18 hours[2].

  • Isolation: Filter the resulting white precipitate, wash twice with dichloromethane, and dry under vacuum[2].

Self-Validating System: The reaction is driven to completion by the thermodynamic precipitation of the product from the highly polar ethanol/water solvent system. A successful batch will yield white crystals with a sharp [2]. A depressed melting point indicates incomplete cyclization (trapped hydrazone intermediate) or phthalic acid contamination.

Route 2: Telescoped Condensation from Commercial Phthalonic Acid

Causality & Logic: By sourcing commercial phthalonic acid, chemists can bypass the erratic KMnO4 oxidation step entirely. This "telescoped" approach isolates the cyclization event, ensuring that hydrazine reacts exclusively with the desired dicarbonyls. Furthermore, elevating the reaction temperature to 75°C accelerates the cyclization, reducing the reaction time from[4].

Step-by-Step Methodology:

  • Preparation: Suspend commercial phthalonic acid (1.0 eq) in industrial methylated spirit (IMS) or ethanol[4].

  • Addition: Add hydrazine hydrate (1.25 eq) dropwise. Expert note: The slight excess ensures complete consumption of the phthalonic acid, preventing unreacted starting material from complicating downstream amide couplings.

  • Heating: Heat the mixture to [4].

  • Recovery: Cool the mixture to room temperature to maximize crystallization. Filter the solid, wash with diethyl ether or dichloromethane, and dry under vacuum[4].

Self-Validating System: Reaction progress is monitored via LC-MS. The disappearance of the phthalonic acid peak and the emergence of the[M+H]+ 191.1 mass shift confirm cyclization. Because hydrazine is a known genotoxic impurity (GTI), the final product must be validated via GC-MS to ensure[5].

Route 3: Late-Stage Ester Hydrolysis

Causality & Logic: In complex drug discovery campaigns, the phthalazinone core is often synthesized with a protecting ester group (e.g., methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate) to withstand harsh upstream cross-coupling or halogenation conditions[6]. Once the core is functionalized, a simple saponification or unmasks the carboxylic acid for final derivatization[6].

Step-by-Step Methodology:

  • Hydrolysis: Suspend the esterified precursor in methanol. Add an excess of aqueous sulfuric acid (or NaOH for base catalysis)[6].

  • Reflux: Stir the reaction mixture at[6].

  • Precipitation: Cool the mixture. If base was used, acidify to pH 2-3 with HCl to protonate the carboxylic acid.

  • Filtration: Filter the resulting solid and wash with cold water.

Self-Validating System: TLC (using a highly polar eluent like DCM:MeOH 9:1 with a drop of acetic acid) will show a distinct baseline shift as the non-polar ester is converted to the highly polar free acid.

Quantitative Comparison of Synthesis Routes

MetricRoute 1: De Novo OxidationRoute 2: Telescoped CondensationRoute 3: Ester Hydrolysis
Typical Yield 33% - 68%[2]85% - 94%[5],[4]>90% (from ester)[6]
Reaction Time >48 hours (2 steps)3 - 18 hours[2],[4]24 hours[6]
Reproducibility Low (Oxidation sensitive)High (Direct cyclization)High (Standard hydrolysis)
Impurity Risks Phthalic acid, MnO2Residual HydrazineUnreacted Ester
Scalability Poor (Exothermic oxidation)ExcellentExcellent

Conclusion

For routine drug development and library synthesis, Route 2 (Telescoped Condensation) is objectively superior. It eliminates the unpredictable oxidation step, significantly boosts the yield, and allows for precise control over the hydrazine stoichiometry. When executing this route, rigorous washing with dichloromethane or diethyl ether[2],[4] is non-negotiable to purge residual hydrazine and ensure the integrity of subsequent biological assays[5].

References

  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ResearchGate.[Link]

  • Parthenolide Derivatives as PKM2 Activators Showing Potential in Colorectal Cancer. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. ACS Publications.[Link]

  • Phthalazinone based modulators for the treatment of disease (US12465603B2).
  • MTA-cooperative PRMT5 inhibitors (WO2021050915A1).
  • 4-Hydroxyphthalazine-1-carboxylicacid. ChemBK.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-oxo-1H-phthalazine-1-carboxylic acid

As a Senior Application Scientist, I frequently oversee the integration of specialized heterocyclic building blocks into drug discovery pipelines. 4-Oxo-1H-phthalazine-1-carboxylic acid (also known by its tautomer, 4-oxo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of specialized heterocyclic building blocks into drug discovery pipelines. 4-Oxo-1H-phthalazine-1-carboxylic acid (also known by its tautomer, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid; CAS: 3260-44-4) is a critical intermediate, particularly in the synthesis of PARP inhibitors and other pharmacologically active phthalazine derivatives.

Handling this compound requires more than just a superficial reading of a Safety Data Sheet (SDS); it requires an understanding of the causality behind the safety protocols [1]. By understanding exactly how this chemical interacts with human physiology and the laboratory environment, we can implement a self-validating system of operational safety.

Here is your comprehensive, step-by-step guide to the personal protective equipment (PPE), operational handling, and disposal plans for 4-oxo-1H-phthalazine-1-carboxylic acid.

Hazard Assessment & Causality

To select the correct PPE, we must first analyze the specific Globally Harmonized System (GHS) hazard statements associated with this compound [1]. 4-Oxo-1H-phthalazine-1-carboxylic acid is a solid organic acid that presents four primary hazards:

  • H302 (Harmful if swallowed): Ingestion can lead to acute systemic toxicity. This dictates strict hygiene controls (no eating/drinking) and mandatory handwashing protocols.

  • H315 (Causes skin irritation): Direct dermal contact disrupts the stratum corneum, leading to localized inflammation. This necessitates an impermeable barrier (gloves and lab coat).

  • H319 (Causes serious eye irritation): Particulate matter or solubilized droplets can cause severe, potentially irreversible damage to the corneal mucosa. This requires high-coverage ocular protection.

  • H335 (May cause respiratory irritation): Aerosolized micro-dust generated during weighing or transfer can severely irritate the mucosal membranes of the respiratory tract. This dictates the use of strict engineering controls (fume hoods) [2].

Mandatory PPE Matrix

Based on the physicochemical properties and hazard profile of 4-oxo-1H-phthalazine-1-carboxylic acid, the following PPE is strictly required.

Protection ZoneRecommended EquipmentCausal Justification & Specifications
Eye/Face Chemical safety goggles (ANSI Z87.1 / EN 166 compliant)Prevents micro-particulate dust and accidental liquid splashes from contacting the ocular mucosa (H319). Standard safety glasses are insufficient due to the lack of a facial seal.
Hands (Dermal) Nitrile gloves (min. 0.11 mm thickness)Provides a highly effective chemical barrier against solid organic acids (H315). Double-gloving is highly recommended during the preparation of concentrated stock solutions.
Body Flame-retardant, knee-length lab coatProtects street clothing and exposed skin from particulate settling. Must be fully buttoned to prevent dust accumulation on forearms.
Respiratory N95/P100 (US) or FFP2/FFP3 (EU) particulate respiratorConditional: Mandatory only if weighing/handling cannot be performed inside a certified chemical fume hood, preventing inhalation of irritating dust (H335).

Operational Plan: Step-by-Step Handling Protocol

To ensure a self-validating workflow, every step of the handling process is designed to proactively mitigate the hazards identified above.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Ensure your chemical fume hood is operational with a certified face velocity of 80–120 feet per minute (fpm).

  • Clear the Workspace: Remove incompatible chemicals (such as strong oxidizing agents and strong bases) from the immediate work area to prevent accidental cross-reactivity.

  • Don PPE: Inspect nitrile gloves for micro-tears before donning. Secure safety goggles and ensure your lab coat is completely buttoned.

Phase 2: Chemical Handling & Weighing

  • Static Control: Because 4-oxo-1H-phthalazine-1-carboxylic acid is a fine powder, static electricity can cause it to aerosolize. Use an anti-static weighing boat and a grounded, stainless-steel spatula.

  • Transfer Mechanics: Keep the source bottle deep inside the fume hood. Transfer the required mass slowly. Cap the source bottle immediately after dispensing to minimize environmental exposure.

  • Solubilization: If preparing a stock solution (e.g., in DMSO or DMF), add the solvent slowly down the interior side of the vessel. This prevents the displacement of air from aggressively ejecting dry powder into the hood space.

Phase 3: Post-Operational Decontamination

  • Surface Cleaning: Wipe down the analytical balance and the floor of the fume hood with a damp paper towel (using water or a mild detergent). Why damp? Dry wiping aerosolizes residual dust; damp wiping captures and traps it.

  • Doffing: Remove gloves using the "glove-in-glove" technique to ensure your bare skin never touches the contaminated exterior of the glove. Wash hands thoroughly with soap and water immediately after doffing.

Spill Response & Waste Disposal Plan

Even with perfect operational protocols, accidental spills occur. Execute the following steps to safely neutralize the situation.

Solid Spill Protocol:

  • Isolate: Immediately restrict access to the spill area.

  • Contain (Do Not Sweep): Never use a dry brush or broom, as this will aerosolize the H335-rated dust. Instead, gently cover the spilled powder with damp absorbent paper towels.

  • Collect: Using a non-sparking scoop or a piece of stiff cardboard, carefully push the damp material into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill surface with soap and water, absorbing the wash liquid with paper towels and adding them to the waste container.

Waste Disposal:

  • Classification: Label the container clearly as "Hazardous Chemical Waste - Toxic/Irritant Solid (contains 4-oxo-1H-phthalazine-1-carboxylic acid)."

  • Regulatory Compliance: Never flush this compound down the sink or dispose of it in standard municipal trash. It must be processed by a licensed hazardous waste contractor in strict accordance with local environmental regulations (e.g., EPA RCRA guidelines in the United States)[2].

Safety Workflow Visualization

G H Hazard Assessment (H302, H315, H319, H335) PPE PPE Selection (Nitrile, Goggles, Coat) H->PPE EC Engineering Controls (Fume Hood Setup) PPE->EC OP Chemical Handling (Anti-static Weighing) EC->OP SP Spill Response (Damp Containment) OP->SP Accidental Spill WD Waste Disposal (EPA/RCRA Compliant) OP->WD Standard Completion SP->WD Decontamination

Workflow for the safe handling, spill mitigation, and disposal of 4-oxo-1H-phthalazine-1-carboxylic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 776855, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid." PubChem. URL:[Link]

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